molecular formula C10H11N3O3 B088819 Ethyl 3-cyclopropylpyrazole-4-carboxylate CAS No. 1246471-38-4

Ethyl 3-cyclopropylpyrazole-4-carboxylate

Cat. No.: B088819
CAS No.: 1246471-38-4
M. Wt: 221.21 g/mol
InChI Key: HGCJVGPZFAUPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclopropylpyrazole-4-carboxylate>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCJVGPZFAUPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-cyclopropylpyrazole-4-carboxylate and its Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed information for the closely related and well-characterized analog, Ethyl 3-methyl-1H-pyrazole-4-carboxylate, to provide valuable comparative insights and a foundational understanding of this class of molecules.

Chemical and Physical Properties

Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is a solid organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol .[1] While specific quantitative physical properties for this compound are not widely reported, data for the analogous methyl derivative provides a useful reference point.

Table 1: Core Chemical and Physical Properties

PropertyValue (Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate)Value (Ethyl 3-methyl-1H-pyrazole-4-carboxylate)
Molecular Formula C9H12N2O2C7H10N2O2
Molecular Weight 180.20 g/mol [1]154.17 g/mol
Appearance Solid[1]White to light yellow powder/crystal
Melting Point Data not available49-55 °C[2][3][4][5]
Boiling Point Data not available280.6 ± 20.0 °C[2]
SMILES String CCOC(C1=CNN=C1C2CC2)=O[1]CCOC(=O)C1=C(C)NN=C1
InChI Key HGCJVGPZFAUPOM-UHFFFAOYSA-N[1]HHYVTIKYZUMDIL-UHFFFAOYSA-N
CAS Number 1246471-38-4[4]85290-78-4[4][6]

Spectral Data (Analog: Ethyl 3-methyl-1H-pyrazole-4-carboxylate)

Table 2: ¹H NMR Spectral Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15s1HPyrazole C5-H
~4.30q2HO-CH₂-CH₃
~2.45s3HPyrazole C3-CH₃
~1.35t3HO-CH₂-CH₃

Table 3: ¹³C NMR Spectral Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Chemical Shift (δ) ppmAssignment
~164C=O (Ester)
~140Pyrazole C3
~138Pyrazole C5
~110Pyrazole C4
~60O-CH₂-CH₃
~14O-CH₂-CH₃
~12Pyrazole C3-CH₃

Table 4: IR and Mass Spectrometry Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Spectroscopic MethodKey Peaks/Values
IR (Infrared) Spectroscopy ~3200-3400 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1600 cm⁻¹ (C=N stretch)
Mass Spectrometry (MS) m/z = 154 (M⁺), fragments corresponding to loss of ethoxy and ethyl groups.

Experimental Protocols: Synthesis of Pyrazole-4-carboxylates

While a specific, detailed protocol for the synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is not widely published, a general and robust method for the synthesis of analogous 3-substituted-1H-pyrazole-4-carboxylates involves the cyclocondensation of a β-ketoester with hydrazine. The following is a representative protocol for the synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure Ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Ketoester Ethyl Acetoacetate Condensation Cyclocondensation in Ethanol Ketoester->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Extraction Extraction & Washing Condensation->Extraction Purification Recrystallization or Chromatography Extraction->Purification Product Ethyl 3-methyl-1H-pyrazole-4-carboxylate Purification->Product

Caption: General workflow for the synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Biological Activity and Signaling Pathways

Specific biological activity data for Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is not extensively documented. However, the pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[2][7][8]

General Biological Activities of Pyrazole Derivatives:

  • Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the prostaglandin synthesis pathway.[9]

  • Antimicrobial: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[6][10]

  • Anticancer: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents, with activities against various cancer cell lines.[6][10]

  • Other Activities: Pyrazole-containing molecules have also been investigated for their analgesic, anticonvulsant, antiviral, and insecticidal properties.[2]

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors. The specific nature and position of substituents on the pyrazole ring play a crucial role in determining the pharmacological profile of the molecule.

Biological_Activities cluster_activities Potential Biological Activities cluster_targets Potential Molecular Targets Pyrazole Pyrazole Core Structure AntiInflammatory Anti-inflammatory Pyrazole->AntiInflammatory Antimicrobial Antimicrobial Pyrazole->Antimicrobial Anticancer Anticancer Pyrazole->Anticancer Other Other Activities Pyrazole->Other COX COX Enzymes AntiInflammatory->COX e.g. MicrobialEnzymes Microbial Enzymes Antimicrobial->MicrobialEnzymes e.g. Kinases Protein Kinases Anticancer->Kinases e.g.

Caption: Common biological activities associated with the pyrazole scaffold.

Conclusion

This compound represents an interesting building block for the development of novel therapeutic agents, leveraging the proven pharmacological potential of the pyrazole core. While specific experimental data for this molecule is currently limited, the information available for the closely related analog, Ethyl 3-methyl-1H-pyrazole-4-carboxylate, provides a solid foundation for its physical and chemical characterization. The diverse biological activities associated with the pyrazole class of compounds underscore the potential for this compound and its derivatives in future drug discovery and development efforts. Further research is warranted to fully elucidate the specific properties and biological profile of this promising compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 3-cyclopropylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages crystallographic, spectroscopic, and computational data from structurally analogous pyrazole derivatives to infer its key characteristics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, particularly those utilizing the pyrazole scaffold. The pyrazole moiety is a prominent feature in many biologically active compounds, and a thorough understanding of its structural nuances is critical for effective drug design.

Molecular Structure

This compound possesses a core pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3-position with a cyclopropyl group and at the 4-position with an ethyl carboxylate group. The empirical formula for this compound is C₉H₁₂N₂O₂ and it has a molecular weight of 180.20 g/mol .[1]

Structural Analogs and Crystallographic Data

Direct crystallographic data for this compound is not publicly available. However, the crystal structure of a closely related compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, provides valuable insights into the probable bond lengths and angles of the pyrazole core and the ethyl carboxylate substituent.[2]

The pyrazole ring is expected to be planar. The cyclopropyl group at the 3-position and the ethyl carboxylate at the 4-position will have specific spatial orientations relative to this plane.

ParameterInferred Value/RangeBasis of Inference
Pyrazole Ring
N1-N2 bond length~1.35 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
N2-C3 bond length~1.33 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
C3-C4 bond length~1.43 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
C4-C5 bond length~1.38 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
C5-N1 bond length~1.34 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
Substituents
C3-C(cyclopropyl) bond length~1.50 ÅStandard C-C single bond lengths
C4-C(carboxylate) bond length~1.48 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
C=O bond length~1.21 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
C-O(ethyl) bond length~1.34 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
O-C(ethyl) bond length~1.46 ÅCrystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]

Table 1: Inferred Bond Lengths for this compound based on Analogous Structures.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bonds connecting the cyclopropyl and ethyl carboxylate groups to the pyrazole ring.

Rotation of the Cyclopropyl Group

The cyclopropyl group can rotate around the C3-C(cyclopropyl) bond. Computational studies on similar cyclopropyl-substituted heterocycles suggest that the "bisected" conformation, where one of the C-C bonds of the cyclopropane ring eclipses the C3-C4 bond of the pyrazole, is a likely low-energy conformation. This arrangement minimizes steric hindrance between the cyclopropyl protons and the adjacent atoms on the pyrazole ring.

Rotation of the Ethyl Carboxylate Group

The ethyl carboxylate group has two main rotational degrees of freedom: rotation around the C4-C(carboxylate) bond and rotation around the O-C(ethyl) bond. The planarity of the ester group is generally favored. The orientation of the ester relative to the pyrazole ring will be a balance between electronic effects (conjugation) and steric hindrance. It is likely that the carbonyl group of the ester is oriented away from the cyclopropyl group to minimize steric clash.

Computational studies on similar pyrazole derivatives can provide more definitive information on the preferred conformations and the energy barriers between them.

Experimental Protocols

General Synthesis of Pyrazole-4-Carboxylic Acid Esters

A common and efficient method for the synthesis of pyrazole-4-carboxylic acid esters involves the reaction of a β-ketoester with a hydrazine derivative.[3]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product beta_ketoester β-Ketoester Derivative cyclocondensation Cyclocondensation beta_ketoester->cyclocondensation hydrazine Hydrazine Derivative hydrazine->cyclocondensation pyrazole_ester This compound cyclocondensation->pyrazole_ester Ring Formation

General synthetic workflow for pyrazole esters.

Protocol:

  • Reactant Preparation: A solution of the appropriate β-ketoester (in this case, an ethyl ester with a cyclopropyl group at the α-position) is prepared in a suitable solvent, such as ethanol.

  • Addition of Hydrazine: Hydrazine hydrate or a substituted hydrazine is added dropwise to the solution of the β-ketoester at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole-4-carboxylic acid ester.[4]

Spectroscopic Characterization

The synthesized compound would be characterized by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the pyrazole ring protons, the cyclopropyl protons, and the ethyl group protons. The chemical shifts and coupling constants would be crucial for confirming the structure.

    • ¹³C NMR would show distinct signals for all the carbon atoms in the molecule, including the two distinct carbons of the pyrazole ring, the cyclopropyl carbons, the ester carbonyl carbon, and the ethyl group carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹) and characteristic bands for the C-H and N-H (if applicable) stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Spectroscopic DataExpected Features for this compoundReference Data (Ethyl 1H-pyrazole-4-carboxylate)[5]
¹H NMR Signals for pyrazole CH, cyclopropyl CH and CH₂, ethyl CH₂ and CH₃δ (ppm): 8.08 (s, 2H), 4.31 (q, 2H), 1.36 (t, 3H)
¹³C NMR Signals for pyrazole carbons, cyclopropyl carbons, ester carbonyl, and ethyl carbonsNot available in the provided search results.
IR (cm⁻¹) Strong C=O stretch (~1710), C-H stretches, N-H stretch (if tautomerism occurs)Not available in the provided search results.
Mass Spec (m/z) Molecular ion peak at 180.20[M+H]⁺ at 141.0 for the unsubstituted analog[4]

Table 2: Expected and Reference Spectroscopic Data.

Potential Biological Significance and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The specific substitution pattern on the pyrazole ring plays a crucial role in determining its biological target and activity.

The presence of a cyclopropyl group can enhance metabolic stability and binding affinity to target proteins. The ethyl carboxylate group can act as a hydrogen bond acceptor or can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

Given the prevalence of pyrazoles as kinase inhibitors in drug discovery, a hypothetical signaling pathway where this compound could act as an inhibitor is depicted below.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Ethyl 3-cyclopropyl- pyrazole-4-carboxylate Inhibitor->Kinase_A Inhibits

Hypothetical kinase inhibition by a pyrazole derivative.

Conclusion

This compound is a molecule of interest in medicinal chemistry due to its pyrazole core and strategic substitutions. While direct experimental data on its structure and conformation are limited, analysis of closely related compounds provides a strong basis for understanding its molecular properties. The synthetic route to this compound is expected to be straightforward, and its biological activity warrants further investigation, particularly in the context of kinase inhibition. This guide serves as a foundational document to aid researchers in the further exploration and utilization of this and similar pyrazole derivatives in drug discovery endeavors.

References

"Ethyl 3-cyclopropylpyrazole-4-carboxylate" CAS number 1246471-38-4 details

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1246471-38-4

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-cyclopropylpyrazole-4-carboxylate (CAS No. 1246471-38-4), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in published literature, this document consolidates its known physicochemical properties and outlines probable synthetic routes based on established chemical principles for pyrazole synthesis. Furthermore, it explores the potential biological significance of this compound by examining the well-documented activities of structurally related pyrazole derivatives, particularly their role as kinase inhibitors. This guide is intended to serve as a foundational resource for scientists and researchers, offering detailed representative experimental protocols and conceptual visualizations to stimulate further investigation into this and similar molecular scaffolds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, the pyrazole nucleus is a "privileged scaffold," a core structure that is recurrent in molecules with diverse and potent biological activities. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The subject of this guide, this compound, incorporates two key structural features of interest in modern drug design: the versatile pyrazole ring and a cyclopropyl moiety. The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate conformation. This unique combination suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound have been identified through chemical supplier databases. There has been some inconsistency in the reported molecular formula in various databases; however, the consensus data for CAS number 1246471-38-4 is presented below.

PropertyValue
CAS Number 1246471-38-4
IUPAC Name Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Canonical SMILES CCOC(=O)C1=CNN=C1C2CC2
InChI Key HGCJVGPZFAUPOM-UHFFFAOYSA-N
Physical Form Solid
Storage Temperature 2-8°C (recommended)

Synthesis and Characterization

Proposed Synthetic Pathway

The most plausible pathway involves the reaction of a cyclopropyl-containing β-ketoester with hydrazine hydrate, typically in the presence of an acid catalyst.

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 Ethyl 3-cyclopropyl-3-oxopropanoate (β-ketoester) p1 Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate r1->p1 + r2 Hydrazine Hydrate r2->p1 cond Ethanol (Solvent) Acetic Acid (Catalyst) Reflux cond->p1 Knorr Pyrazole Synthesis

Caption: Proposed Knorr synthesis of this compound.

Representative Experimental Protocol: Knorr Pyrazole Synthesis

The following is a generalized protocol for the synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. This procedure is representative and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent).

  • Solvent Addition: Add absolute ethanol as the solvent (e.g., 5-10 mL per gram of ketoester).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Biological Activity and Potential Applications (Contextual)

There is currently no specific published data on the biological activity of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. However, the pyrazole scaffold is a cornerstone in the development of kinase inhibitors, a major class of drugs used in oncology and for inflammatory diseases.[1]

Protein kinases regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Pyrazole-based molecules are adept at fitting into the ATP-binding pocket of kinases, acting as competitive inhibitors and blocking the downstream signaling cascade.

The inclusion of a cyclopropyl group can be advantageous, potentially improving metabolic stability and binding affinity.[3] Therefore, it is plausible that Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate could serve as a precursor or a fragment in the design of novel kinase inhibitors.

Pyrazole Derivatives as Kinase Inhibitors

The following table summarizes the activity of some notable pyrazole-containing kinase inhibitors to provide context for the potential of this chemical class.

Compound NameTarget Kinase(s)IC₅₀ (nM)Associated Disease(s)
Ruxolitinib JAK1/JAK23.3 / 2.8Myelofibrosis, Polycythemia Vera
Crizotinib ALK / ROS1 / MET24 / 49 / 8Non-Small Cell Lung Cancer
Tozasertib Aurora A/B0.6 / 18Various Cancers (Investigational)
Eltanexor XPO125Multiple Myeloma

This data is for illustrative purposes and does not represent the activity of this compound.

Conceptual Signaling Pathway Inhibition

The diagram below illustrates the general mechanism by which a pyrazole-based kinase inhibitor could block a signaling pathway.

G cluster_pathway Generic Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Representative Experimental Protocol: In-vitro Kinase Inhibition Assay

To evaluate the potential of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate or its derivatives as kinase inhibitors, a common in-vitro assay would be employed. The following is a representative protocol for a luminescence-based kinase assay.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the following components in order:

    • Kinase buffer solution.

    • The specific kinase enzyme being tested.

    • The test compound at various concentrations.

    • A substrate peptide specific to the kinase.

  • Initiation of Reaction: Add an ATP solution to each well to start the kinase reaction. The concentration of ATP should be near the Km for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO only). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for Kinase Inhibitor Screening

The following diagram outlines the typical workflow for screening a compound for kinase inhibitory activity.

G Start Start: Test Compound (this compound derivative) Prep Prepare Serial Dilutions of Compound in DMSO Start->Prep Assay Perform In-vitro Kinase Assay Prep->Assay Read Measure Luminescence (Remaining ATP) Assay->Read Calc Calculate % Inhibition vs. Control Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for an in-vitro kinase inhibition screening assay.

Conclusion

This compound (CAS 1246471-38-4) is a heterocyclic molecule with significant potential as a building block in medicinal chemistry. While specific biological data for this compound is not yet available, its structure, combining the pharmacologically validated pyrazole core with a beneficial cyclopropyl group, makes it an attractive starting point for the development of novel therapeutics. The established Knorr synthesis provides a reliable route for its preparation. Future research should focus on the synthesis of derivatives and their systematic evaluation in biological assays, particularly as inhibitors of protein kinases, to unlock the full potential of this promising scaffold.

References

A Technical Guide to the Solubility of Ethyl 3-cyclopropylpyrazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-cyclopropylpyrazole-4-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized protocol for researchers to determine precise solubility in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopropyl group and an ethyl carboxylate group. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various research and development stages.

Solubility Profile

Currently, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility characteristics of similar pyrazole-based esters, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventExpected Qualitative Solubility
AcetoneMiscible[1][2]
ChloroformSoluble[3]
EthanolSoluble[3]
Diethyl EtherSoluble[3]
DichloromethaneSoluble
Ethyl AcetateSoluble
HexaneSparingly Soluble to Insoluble
WaterInsoluble

Note: This table is based on qualitative statements for similar pyrazole derivatives and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, adapted from standard laboratory procedures for organic compounds, is recommended.[4][5][6]

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer or magnetic stirrer in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solid to settle B->C D Centrifuge if necessary C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of an organic compound.

Synthesis Workflow

Understanding the synthesis of this compound provides context for its handling and purification, where solubility is a key parameter. A general synthesis route for a similar compound, ethyl 1H-pyrazole-4-carboxylate, involves the reaction of an appropriate precursor with hydrazine.[2][7]

General Synthesis of Ethyl 4-Pyrazolecarboxylate

G cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Ethyl 2-formyl-3-oxopropanoate A Dissolve in Ethanol reagent1->A reagent2 Hydrazine reagent2->A B Stir at Room Temperature A->B C Vacuum Distillation B->C D Silica Gel Chromatography C->D product Ethyl 1H-pyrazole-4-carboxylate D->product

Caption: A representative synthesis workflow for an ethyl pyrazole-carboxylate.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its qualitative solubility in common organic solvents can be inferred from related compounds. For precise applications in research and drug development, it is imperative to determine the solubility experimentally. The provided protocol offers a standardized method to achieve reliable and reproducible solubility data. The synthesis workflow also highlights the importance of solubility in the preparation and purification of this class of compounds. This guide serves as a foundational resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of "Ethyl 3-cyclopropylpyrazole-4-carboxylate." It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. A notable ambiguity exists in the scientific literature and commercial listings regarding the precise chemical identity of this compound, with two distinct molecular formulas associated with the same or similar names and CAS number. This guide addresses this discrepancy by presenting the available data for both potential structures, allowing for a critical evaluation by the end-user. The content includes tabulated physical and chemical properties, a discussion on the general biological significance of pyrazole derivatives, and a representative experimental protocol for the synthesis of a related compound. Visualizations of the structural differences and a general synthetic workflow are provided using Graphviz diagrams.

Introduction and Noteworthy Discrepancy

The pyrazole ring is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a cyclopropyl group can further enhance the pharmacological profile of these molecules by introducing conformational rigidity and improving metabolic stability. "this compound" has been identified as a compound of interest within this chemical space.

However, a significant discrepancy exists in the available data for this compound. Two distinct chemical entities have been identified under similar nomenclature and the same CAS Number (1246471-38-4). This guide will present the information for both compounds to ensure clarity and accuracy for the scientific community.

  • Compound A: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate

    • This compound has the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The "-1H-" designation specifies the position of the hydrogen atom on the pyrazole ring.

  • Compound B: this compound

    • Several chemical suppliers list a compound with this name and the same CAS number but with a molecular formula of C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol .[2]

This guide will present the data for both compounds in separate sections to avoid confusion. Researchers are advised to verify the specific structure of any material they are working with through analytical characterization.

Physicochemical Properties

The following tables summarize the available physical and chemical properties for both potential compounds.

Compound A: Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Solid
SMILES String CCOC(C1=CNN=C1C2CC2)=O
InChI 1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
InChI Key HGCJVGPZFAUPOM-UHFFFAOYSA-N
MDL Number MFCD17171378
PubChem Substance ID 329797526
Compound B: this compound
PropertyValueReference
Molecular Formula C₁₀H₁₁N₃O₃[2]
Molecular Weight 221.21 g/mol [2]
CAS Number 1246471-38-4[2]
Storage Temperature -20°C[2]
Grade Highly Purified[2]

Structural Visualization

The following diagrams illustrate the structural differences between the two reported compounds and a general representation of their chemical structures.

G Structural Comparison cluster_A Compound A: C₉H₁₂N₂O₂ cluster_B Compound B: C₁₀H₁₁N₃O₃ (Hypothetical Structure) A labelA Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate B Structure not definitively available

Comparison of the reported compounds.

Structure of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.

Experimental Protocols

General Synthesis of Substituted Pyrazole-4-carboxylates:

A common synthetic route involves the reaction of an appropriately substituted 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For ethyl 3-substituted-1H-pyrazole-4-carboxylates, a typical starting material would be an ethyl 2-(ethoxymethylene)-3-oxoalkanoate.

Example Protocol (Hypothetical for Compound A):

  • Starting Material Synthesis: Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with triethyl orthoformate in the presence of an acid catalyst (e.g., acetic anhydride) to yield ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate.

  • Cyclization: The resulting intermediate is dissolved in a suitable solvent, such as ethanol.

  • Hydrazine hydrate is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (ester) and N-H (pyrazole).

G General Synthetic Workflow start Substituted 1,3-Dicarbonyl intermediate Condensation/ Cyclization start->intermediate Reaction reagent1 Hydrazine Derivative reagent1->intermediate product Substituted Pyrazole intermediate->product Purification

A generalized synthetic workflow for pyrazole derivatives.

Biological and Pharmacological Context

While specific biological data for "this compound" is not extensively documented, the broader class of pyrazole-4-carboxylate derivatives is of significant interest in drug discovery.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[4]

  • Anticancer Activity: Certain substituted pyrazoles have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival. For example, some pyrazole derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]

  • Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other aromatic systems, enabling it to interact with the active sites of various enzymes. This makes pyrazole derivatives attractive candidates for the development of targeted enzyme inhibitors.

The presence of the cyclopropyl group in the target compound is expected to influence its binding affinity and pharmacokinetic properties, potentially leading to enhanced biological activity. Further research is warranted to elucidate the specific biological targets and pharmacological profile of "this compound."

Conclusion

"this compound" is a compound of interest for which there is conflicting information in the public domain regarding its precise chemical structure. This guide has presented the available data for the two most likely candidates, Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate (C₉H₁₂N₂O₂) and a compound with the molecular formula C₁₀H₁₁N₃O₃ . Researchers and drug development professionals should exercise caution and perform thorough analytical characterization to confirm the identity of their materials. The general synthetic strategies and the known biological activities of related pyrazole derivatives provided herein offer a valuable starting point for further investigation into this and related compounds.

References

Spectroscopic and Structural Elucidation of Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of known properties and predicted spectroscopic data based on the analysis of closely related analogues. It also includes detailed experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

Compound Identification

PropertyValue
IUPAC Name Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Canonical SMILES CCOC(=O)C1=CNN=C1C2CC2
InChI Key HGCJVGPZFAUPOM-UHFFFAOYSA-N
Appearance Solid (predicted)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including ethyl 1H-pyrazole-4-carboxylate, ethyl 3-methyl-1H-pyrazole-4-carboxylate, and other substituted pyrazole derivatives.

2.1. Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2s1HPyrazole H-5
~4.35q2H-O-CH₂-CH₃
~2.0-2.2m1HCyclopropyl CH
~1.38t3H-O-CH₂-CH₃
~1.0-1.2m2HCyclopropyl CH₂
~0.8-1.0m2HCyclopropyl CH₂

2.2. Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~150Pyrazole C-3
~139Pyrazole C-5
~110Pyrazole C-4
~60-O-CH₂-CH₃
~14-O-CH₂-CH₃
~8Cyclopropyl CH
~6Cyclopropyl CH₂

2.3. Predicted IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3100-3300N-H stretching (pyrazole)
~2900-3000C-H stretching (aliphatic)
~1700-1720C=O stretching (ester)
~1550-1600C=N stretching (pyrazole ring)
~1200-1300C-O stretching (ester)

2.4. Predicted Mass Spectrometry Data (EI-MS)

m/zAssignment
180[M]⁺
152[M - C₂H₄]⁺
135[M - OC₂H₅]⁺
107[M - COOC₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar pyrazole derivatives.

3.1. Synthesis of this compound

A plausible synthetic route involves the reaction of a β-ketoester bearing a cyclopropyl group with hydrazine hydrate.

  • Step 1: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate. Ethyl acetoacetate is reacted with a cyclopropylcarbonylating agent (e.g., cyclopropanecarbonyl chloride) in the presence of a base (e.g., sodium ethoxide) to yield the β-ketoester intermediate.

  • Step 2: Cyclization to form the pyrazole ring. The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours. Upon cooling, the product, this compound, is expected to precipitate and can be purified by recrystallization.

3.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet.

  • Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-cyclopropylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-cyclopropylpyrazole-4-carboxylate. The information herein is curated for professionals in research and drug development, offering detailed experimental protocols for stability assessment and a summary of potential degradation pathways.

Introduction

This compound is a heterocyclic compound with a pyrazole core, a functionality of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The stability of this compound is a critical parameter that influences its shelf-life, formulation development, and ultimately its efficacy and safety in potential therapeutic applications. Pyrazole derivatives are often noted for their metabolic stability, a desirable characteristic in drug discovery.[1][2] However, the ethyl ester functional group introduces a potential site for hydrolysis, and the overall stability must be thoroughly evaluated. This guide outlines the key factors affecting the stability of this compound and provides standardized methods for its assessment.

Recommended Storage Conditions

Based on the general principles for the storage of pyrazole derivatives and related chemical structures, the following conditions are recommended to ensure the long-term integrity of this compound:

  • Temperature: For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers of similar pyrazole esters recommend storage at 0-8°C. For routine laboratory use, storage in a cool, dark place away from direct heat is sufficient for short periods.

  • Atmosphere: To prevent potential oxidation, especially if the compound is found to be sensitive, storage under an inert atmosphere such as nitrogen or argon is recommended.[3]

  • Light: The compound should be protected from light to prevent photodegradation. Use of amber vials or containers wrapped in aluminum foil is a standard practice.[3]

  • Moisture: Due to the presence of an ethyl ester group, the compound is susceptible to hydrolysis. It is crucial to store it in a dry environment. Containers should be tightly sealed to prevent the ingress of moisture.

  • Container: Use of chemically inert glass or other non-reactive containers is recommended.

Potential Degradation Pathways

Degradation Pathway Influencing Factors Potential Degradation Products
Hydrolysis Presence of water, acidic or basic conditions3-cyclopropylpyrazole-4-carboxylic acid and ethanol
Oxidation Presence of oxidizing agents, exposure to air and lightOxidized pyrazole derivatives
Photodegradation Exposure to UV and visible lightVarious photolytic decomposition products
Thermal Degradation High temperaturesThermally induced decomposition products

The cyclopropyl group is generally considered to be relatively stable and can enhance metabolic stability by being more resistant to oxidative metabolism compared to linear alkyl chains.[4][5][6][7]

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and the recommended conditions to mitigate degradation.

cluster_degradation Degradation Factors cluster_compound This compound cluster_storage Recommended Storage Conditions Hydrolysis Hydrolysis (Moisture, pH) Compound Ethyl 3-cyclopropyl- pyrazole-4-carboxylate Hydrolysis->Compound Oxidation Oxidation (Oxygen) Oxidation->Compound Photodegradation Photodegradation (Light) Photodegradation->Compound Thermal_Degradation Thermal Degradation (Heat) Thermal_Degradation->Compound Cool Cool Temperature (2-8°C) Compound->Cool Dry Dry Environment Compound->Dry Inert Inert Atmosphere (Nitrogen/Argon) Compound->Inert Dark Protection from Light Compound->Dark

Caption: Factors affecting the stability of this compound.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[8][9][10]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Control Samples: For each stress condition, a control sample (protected from the stressor) should be analyzed alongside the stressed sample.

  • Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products should be developed and validated.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration with the mobile phase and analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain the mixture at room temperature for a specified period (e.g., 24 hours). Note: a shorter duration or lower temperature may be necessary due to the higher reactivity of esters under basic conditions.[11]

    • Neutralize the solution with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration with the mobile phase and analyze by HPLC.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Cool the solution to room temperature.

    • Dilute to a final concentration with the mobile phase and analyze by HPLC.

  • To 1 mL of the stock solution, add 1 mL of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Dilute to a final concentration with the mobile phase and analyze by HPLC.

  • Solid State:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C) for a specified period (e.g., 7 days).

    • After the exposure period, dissolve the sample in a suitable solvent to the target concentration and analyze by HPLC.

  • Solution State:

    • Heat the stock solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 7 days), protected from light.

    • Cool the solution to room temperature and analyze by HPLC.

Photostability testing should be conducted in accordance with ICH Q1B guidelines.[3][12][13][14][15]

  • Forced Degradation:

    • Expose the drug substance, both in the solid state and in solution, to a light source that provides a combination of UV and visible light. The exposure levels should be higher than those used for confirmatory testing to evaluate the overall photosensitivity and identify degradation pathways.

  • Confirmatory Testing:

    • Sample Preparation: Expose the solid drug substance directly to the light source. Also, prepare a solution of the compound in a chemically inert, transparent container. A dark control sample should be stored under the same conditions but protected from light.

    • Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon lamp or a metal halide lamp). Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.

    • Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Analysis: After exposure, analyze the samples by a validated stability-indicating HPLC method and compare the results to the dark control.

Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration of environmental factors such as temperature, light, and moisture. While the pyrazole core and cyclopropyl group may confer a degree of stability, the ethyl ester moiety is a known point of vulnerability, particularly to hydrolysis. By adhering to the recommended storage conditions and employing rigorous stability testing protocols as outlined in this guide, researchers and drug development professionals can ensure the integrity of this compound and obtain reliable data for its potential applications. The provided experimental methodologies, based on established regulatory guidelines, offer a robust framework for a comprehensive stability assessment.

References

The Dawn of Synthetic Therapeutics: A Technical History of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and early pharmacological evaluation of pyrazole-based compounds, from the seminal discovery of pyrazole itself to the development of the first synthetic drugs, Antipyrine and Phenylbutazone.

This technical guide provides a comprehensive overview of the origins of pyrazole chemistry and the subsequent development of its derivatives as therapeutic agents. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the foundational discoveries, experimental methodologies, and early quantitative pharmacological data that marked the beginning of a new era in medicine.

The Discovery of the Pyrazole Ring: A Serendipitous Finding

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr. While investigating quinine-related compounds, Knorr synthesized the first pyrazole derivative, a landmark achievement that would pave the way for the development of an entire class of pharmaceuticals.[1][2] His work, originally aimed at finding a synthetic alternative to the antimalarial quinine, led to the creation of a novel five-membered heterocyclic ring containing two adjacent nitrogen atoms. This discovery was not an isolated event but rather the culmination of systematic investigation into the reactions of 1,3-dicarbonyl compounds with hydrazine derivatives, a process that would come to be known as the Knorr pyrazole synthesis.[3]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The Knorr pyrazole synthesis is a versatile and historically significant reaction that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The general workflow for this synthesis is outlined below.

Knorr_Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - 1,3-Dicarbonyl Compound - Hydrazine Derivative - Solvent & Catalyst Start->Reaction_Setup Heating Heating (e.g., Reflux) Reaction_Setup->Heating Monitoring Reaction Monitoring (e.g., TLC) Heating->Monitoring Workup Work-up: - Cooling - Precipitation/Extraction Monitoring->Workup Isolation Isolation: - Filtration Workup->Isolation Purification Purification: - Recrystallization Isolation->Purification Characterization Product Characterization: - Yield, M.P., Spectroscopy Purification->Characterization End End Characterization->End

A generalized experimental workflow for the Knorr pyrazole synthesis.

Antipyrine: The First Synthetic Drug

Hot on the heels of his discovery of the pyrazole ring, Ludwig Knorr synthesized 1,5-dimethyl-2-phenylpyrazol-3-one in 1883, a compound he named Antipyrine (later also known as phenazone).[1][2] This marked a pivotal moment in the history of medicine, as Antipyrine became the first commercially successful synthetic drug, widely used for its potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] Its introduction to the market predated that of aspirin and it remained a dominant therapeutic agent until the early 20th century.[1]

Experimental Protocol: Synthesis of Antipyrine

The synthesis of Antipyrine, as originally developed by Knorr, involves a two-step process starting from ethyl acetoacetate and phenylhydrazine.

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

  • Reaction Setup: In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are carefully mixed. The reaction is exothermic and should be performed with caution.

  • Heating: The reaction mixture is heated under reflux for approximately one hour.

  • Isolation: The resulting viscous syrup is cooled in an ice bath.

  • Crystallization: A small amount of diethyl ether is added, and the mixture is stirred vigorously to induce the crystallization of the crude 1-phenyl-3-methyl-5-pyrazolone.

  • Purification: The crude product is collected by vacuum filtration and can be purified by recrystallization from ethanol.

Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone

  • Reaction: The purified 1-phenyl-3-methyl-5-pyrazolone is treated with a methylating agent, such as methyl iodide, in a suitable solvent like methanol.

  • Work-up and Purification: The reaction mixture is worked up to isolate the final product, Antipyrine, which can be further purified by recrystallization.

Phenylbutazone: A Potent Anti-inflammatory Agent

Decades after the discovery of Antipyrine, another significant pyrazole derivative emerged: Phenylbutazone. First synthesized in 1946, Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) was introduced into clinical practice in 1949.[4] It exhibited potent anti-inflammatory, analgesic, and antipyretic properties.[4] While its use in humans has been significantly restricted due to adverse effects, it remains a notable compound in the history of pyrazole-based drugs and continues to see use in veterinary medicine.[4][5]

Experimental Protocol: Classical Synthesis of Phenylbutazone

The classical synthesis of Phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, hydrazobenzene is dissolved in an anhydrous solvent such as toluene. A strong base, typically sodium ethoxide, is then added to the solution.

  • Addition of Malonate: Diethyl n-butylmalonate is slowly added to the reaction mixture.

  • Heating: The mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

  • Work-up: After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the crude Phenylbutazone.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then purified by recrystallization, commonly from an ethanol/water mixture.

Early Pharmacological Evaluation: Quantifying Therapeutic Effects

The discovery of Antipyrine and Phenylbutazone necessitated the development and application of experimental methods to quantify their pharmacological effects. These early assays, primarily conducted in animal models, laid the groundwork for modern pharmacology.

Experimental Protocols for Pharmacological Assays
  • Analgesic Activity - Hot Plate Test: This method, developed later but representative of thermal pain assays, is used to evaluate the response to pain caused by heat. An animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured. An increase in this latency after drug administration indicates an analgesic effect.[4]

  • Analgesic Activity - Acetic Acid-Induced Writhing Test: This is a chemical method for inducing pain of peripheral origin. An intraperitoneal injection of an irritant like acetic acid causes characteristic abdominal constrictions or "writhing" in mice. A reduction in the number of writhes following the administration of a test compound is indicative of its analgesic properties.[6][7][8][9]

  • Antipyretic Activity - Brewer's Yeast-Induced Pyrexia: Fever is artificially induced in laboratory animals, typically rats, by a subcutaneous injection of a suspension of brewer's yeast.[10][11][12] The rectal temperature of the animals is monitored, and the ability of a test substance to reduce the elevated body temperature is a measure of its antipyretic activity.

Quantitative Pharmacological Data

The following table summarizes some of the early quantitative data for Antipyrine and Phenylbutazone. It is important to note that historical data can be variable, and the methodologies used in the late 19th and early 20th centuries were not as standardized as they are today.

CompoundTest AnimalParameterValueReference
Phenylbutazone MouseLD50 (Oral)739 mg/kg[13]

Mechanism of Action: Unraveling the Molecular Basis of Efficacy

The therapeutic effects of these early pyrazole derivatives are now understood to be primarily due to their inhibition of cyclooxygenase (COX) enzymes. This mechanism, however, was not elucidated until much later.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Antipyrine Antipyrine / Phenylbutazone Antipyrine->COX1 Antipyrine->COX2

Mechanism of action of early pyrazole derivatives via non-selective COX inhibition.

Antipyrine and Phenylbutazone are non-selective inhibitors of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these drugs effectively reduce the symptoms associated with these conditions.

Conclusion: A Legacy of Innovation

The discovery of pyrazole and its early derivatives represents a watershed moment in the history of medicine. Ludwig Knorr's pioneering work not only introduced a new class of chemical compounds but also ushered in the era of synthetic drugs with the launch of Antipyrine. The subsequent development of Phenylbutazone further solidified the therapeutic potential of the pyrazole scaffold. While the use of these specific early drugs has waned due to safety concerns, their discovery and the scientific investigations that followed laid the critical groundwork for the development of modern non-steroidal anti-inflammatory drugs (NSAIDs) and continue to inspire the design of new therapeutic agents. The journey from a serendipitous discovery in a 19th-century laboratory to a globally recognized class of pharmaceuticals underscores the profound impact of fundamental chemical research on human health.

References

The Cyclopropyl Group: A Key Player in the Biological Activity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropyl group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical design. This small, strained carbocycle imparts a unique combination of steric and electronic properties that can profoundly influence the biological activity of the parent molecule. This technical guide delves into the core biological significance of the cyclopropyl group in pyrazoles, offering a comprehensive overview of its impact on potency, metabolic stability, and mechanism of action across various therapeutic and agricultural applications.

Physicochemical and Pharmacokinetic Significance of the Cyclopropyl Moiety

The cyclopropyl ring, despite its simple structure, possesses a unique set of physicochemical properties that are highly advantageous in drug design. Its rigid and planar nature can act as a conformational restraint, locking a flexible molecule into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity.

One of the most significant contributions of the cyclopropyl group is the enhancement of metabolic stability . The carbon-hydrogen bonds within the cyclopropane ring are shorter and stronger than those in typical alkyl chains. This increased bond strength makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the body. By strategically placing a cyclopropyl group at a metabolically vulnerable position, medicinal chemists can significantly extend the half-life of a drug candidate, leading to improved pharmacokinetic profiles.

Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other chemical groups, such as gem-dimethyl or vinyl groups. This substitution can fine-tune critical properties like lipophilicity and pKa, thereby optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Cyclopropyl-Pyrazoles as Cannabinoid Receptor 1 (CB1) Antagonists

A prominent area where the cyclopropyl group has demonstrated significant utility is in the development of pyrazole-based antagonists of the Cannabinoid Receptor 1 (CB1). CB1 receptor antagonists have been investigated for the treatment of obesity and related metabolic disorders. The cyclopropyl group in these compounds often plays a crucial role in achieving high binding affinity and selectivity.

Quantitative Data: CB1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of representative cyclopropyl-pyrazole derivatives for the human CB1 receptor.

Compound IDCyclopropyl PositionOther Key SubstituentshCB1 Ki (nM)Reference
SR141716A (Rimonabant) N/A (Lead Compound)N-piperidinyl, 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl)1.8[1]
Compound 1 C6 of indeno[1,2-c]pyrazoleN-(adamantan-1-yl), 1-(2,4-dichlorophenyl)4[2]
Compound 2 C6 of indeno[1,2-c]pyrazoleN-(piperidin-1-yl), 1-(2,4-dichlorophenyl)69[2]

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

The binding affinity of compounds for the CB1 receptor is typically determined using a competitive radioligand binding assay.[3][4][5]

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive CB1 ligand.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: CB1 Receptor Antagonism

CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. An antagonist, such as a cyclopropyl-pyrazole derivative, binds to the receptor but does not elicit a response, thereby blocking the effects of endogenous or exogenous agonists.

CB1_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates MAPK MAPK Pathway CB1->MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates Agonist Cannabinoid Agonist Agonist->CB1 Binds & Activates Antagonist Cyclopropyl-Pyrazole Antagonist Antagonist->CB1 Binds & Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->K_channel Phosphorylates

CB1 Receptor Signaling Antagonism

Cyclopropyl-Pyrazoles as Anticancer Agents

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer drugs. The addition of a cyclopropyl group can enhance the cytotoxic activity of these compounds, often by promoting apoptosis (programmed cell death).

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative cyclopropyl-pyrazole derivatives against various human cancer cell lines.

Compound IDCyclopropyl PositionCancer Cell LineIC50 (µM)Reference
Compound 3f Dihydro-1H-pyrazoleMDA-MB-468 (Breast)14.97 (24h)[6]
Compound 5 PyrazoleHepG2 (Liver)13.14[7]
Compound 5 PyrazoleMCF-7 (Breast)8.03[7]
Compound 6 PyrazoleHepG2 (Liver)25.11[7]
Compound 11 PyrazoleHepG2 (Liver)20.41[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10]

1. Cell Seeding:

  • Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • The cells are treated with various concentrations of the cyclopropyl-pyrazole compounds.

  • A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, MTT solution is added to each well.

  • The plate is incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

4. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the insoluble formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Induction of Apoptosis

Many cyclopropyl-pyrazole anticancer agents exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or a combination of both.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid/tBid Crosstalk Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cyclopropyl-Pyrazole (Cellular Stress) Cellular_Stress->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by Cyclopropyl-Pyrazoles

Cyclopropyl-Pyrazoles in Agrochemicals: Herbicidal Activity

The pyrazole ring is also a key structural motif in a number of commercial herbicides. The incorporation of a cyclopropyl group can influence the herbicidal spectrum and efficacy of these compounds.

Quantitative Data: Herbicidal Activity

The following table provides examples of the herbicidal activity of pyrazole derivatives, some of which contain or are compared with compounds that could be modified with cyclopropyl groups to potentially enhance activity.

Compound IDWeed SpeciesApplication Rate (g a.i./ha)Inhibition (%)Reference
Compound 6a Digitaria sanguinalis15050-60[11][12]
Compound 6c Abutilon theophrasti15050-60[11][12]
Compound 5n Barnyard Grass0.05 mmol/m²Good Activity[13][14]
Compound 5o Barnyard Grass0.05 mmol/m²Good Activity[13][14]
Compound 3-1 Echinochloa crusgalli75EC50 = 64.32 µg/mL[15]
Compound 3-7 Dactylis glomerata75EC50 = 59.41 µg/mL[15]

Experimental Protocol: Greenhouse Herbicide Screening

The herbicidal efficacy of new compounds is initially evaluated in a controlled greenhouse environment.[16][17][18][19][20]

1. Plant Cultivation:

  • Seeds of various weed and crop species are sown in pots or trays containing a standard potting mix.

  • The plants are grown under controlled greenhouse conditions (temperature, light, humidity) until they reach a specific growth stage (e.g., 2-3 leaf stage).

2. Herbicide Application:

  • The test compounds are formulated as solutions or emulsions.

  • The formulations are applied to the plants using a precision sprayer to ensure uniform coverage.

  • A range of application rates is typically tested, along with an untreated control and a commercial standard herbicide for comparison.

  • Applications can be made pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).

3. Evaluation:

  • The plants are returned to the greenhouse and observed for signs of herbicidal injury over a period of several days to weeks.

  • Efficacy is typically assessed visually as a percentage of growth inhibition or phytotoxicity compared to the untreated control.

  • In some cases, quantitative measurements such as plant height or fresh/dry weight are also taken.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A common mode of action for pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[21] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage. Inhibition of HPPD leads to bleaching of the plant tissues and ultimately death.

HPPD_Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Substrate Plastoquinone Plastoquinone HPPD->Plastoquinone Biosynthesis Tocopherols Tocopherols HPPD->Tocopherols Biosynthesis Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Oxidative_Stress Protection from Oxidative Stress Tocopherols->Oxidative_Stress Herbicide Cyclopropyl-Pyrazole Herbicide Herbicide->HPPD Inhibits

Mechanism of HPPD-Inhibiting Herbicides

Conclusion

The cyclopropyl group is a versatile and highly valuable structural motif in the design of biologically active pyrazole-containing compounds. Its unique ability to enhance metabolic stability, constrain conformation, and modulate physicochemical properties has led to the development of potent and selective drug candidates and agrochemicals. For researchers and professionals in drug discovery and development, a thorough understanding of the multifaceted roles of the cyclopropyl group is essential for the rational design of next-generation pyrazole-based molecules with improved efficacy and safety profiles. The continued exploration of cyclopropyl-pyrazole derivatives holds significant promise for addressing unmet medical needs and advancing agricultural productivity.

References

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This designation reflects its recurring presence in a wide array of clinically successful drugs and promising therapeutic candidates. This technical guide provides a comprehensive review of the pyrazole core, encompassing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Introduction: The Significance of the Pyrazole Moiety

The unique electronic and structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects.[1][2][3][4][5] The presence of this moiety in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction medication Sildenafil, underscores its therapeutic relevance.[6][7][8]

Therapeutic Applications and Quantitative Biological Data

The therapeutic landscape of pyrazole derivatives is vast and continually expanding. To facilitate a comparative analysis, the following tables summarize the quantitative biological data for representative pyrazole-containing compounds across key therapeutic areas.

Anti-inflammatory Activity: COX-2 Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, most notably Celecoxib, have excelled in this area.

CompoundTargetIC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-2>100 µM0.04 µM>2500[2][7]
Rofecoxib (for comparison)COX-2>100 µM0.018 µM>5555[2]
Anticancer Activity: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.

CompoundTarget KinaseCell LineIC50Reference
RuxolitinibJAK1, JAK2-~3 nM[9]
CrizotinibALK, MET--[10]
Compound 6Aurora AHCT116 (colon)0.39 µM[8]
MCF7 (breast)0.46 µM[8]
Aurora A (enzymatic)-0.16 µM[8]
Compound 5hAurora AMCF-70.12 µM (GI50)[11]
MDA-MB-2310.63 µM (GI50)[11]
Aurora A (enzymatic)-0.78 µM[11]
Asciminib (ABL-001)Bcr-Abl-0.5 nM[8]
Compound 49EGFR, HER-2-0.26 µM, 0.20 µM[12]
Compound 110-PC3 (prostate)0.01 µM[12]
A549 (lung)0.45 µM[12]
MCF-7 (breast)0.081 µM[12]
DU-145 (prostate)1.77 µM[12]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.

CompoundOrganismMIC (µg/mL)Reference
Compound 21aAspergillus niger2.9 - 7.8[13]
Staphylococcus aureus62.5 - 125[13]
Bacillus subtilis62.5 - 125[13]
Klebsiella pneumoniae62.5 - 125[13]
Aminoguanidine-derived 1,3-diphenyl pyrazole (12)Staphylococcus aureus1 - 8[14]
Escherichia coli 19241[14]
Imidazo-pyridine substituted pyrazole (18)Gram-positive & Gram-negative strains<1 (MBC)[14]
Quinoline-substituted pyrazole (19)Various strains0.12 - 0.98[14]
Compound 21cMulti-drug resistant strains0.25[15]
Compound 23hMulti-drug resistant strains0.25[15]
Pyrazole-thiobarbituric derivative 61cStaphylococcus aureus, Staphylococcus faecalis16[16]
Pyrazole-thiobarbituric derivatives 61l, 61oBacillus subtilis16[16]

Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies for the synthesis of key pyrazole derivatives and the execution of relevant biological assays.

Synthesis of an Anti-inflammatory Pyrazole: Celecoxib

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[1][5][17]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

  • A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[1]

In Vitro COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.[1][18][19][20][21]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a fluorometric/colorimetric inhibitor screening kit

  • Assay buffer

Procedure (General):

  • The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compound or vehicle control in the assay buffer for a specified time (e.g., 10 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • The reaction is terminated, often by the addition of a stop solution.

  • The concentration of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of an Anticancer Pyrazole: Aurora Kinase Inhibitor

Reaction: Synthesis of a pyrimidine-based Aurora kinase inhibitor.[7][13]

Materials:

  • (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

  • 2,4-dichloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine

  • 4-ethylpiperazine

  • 3-Chloro-2-fluorobenzoyl chloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Butanol

Procedure (Illustrative Example):

  • Step 1: Synthesis of Intermediate A. To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in N-Butanol is added 2,4-dichloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine and DIPEA. The mixture is heated to reflux. After cooling, the product is isolated and purified.

  • Step 2: Synthesis of Intermediate B. Intermediate A is reacted with 4-ethylpiperazine in a suitable solvent like N-Butanol at elevated temperature. The product is then isolated and purified.

  • Step 3: Boc Deprotection. Intermediate B is dissolved in DCM, and TFA is added. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure.

  • Step 4: Final Coupling. The deprotected intermediate is dissolved in DCM, and DIPEA is added. 3-Chloro-2-fluorobenzoyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature. The final product is purified by column chromatography.[7]

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC50 of a test compound against an Aurora kinase.[3][9][22][23]

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer

  • Test inhibitor

  • DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer.

  • Add the diluted inhibitor or DMSO (for controls) to the wells of the 384-well plate.

  • Add the Aurora A enzyme to all wells except the "blank" control.

  • Initiate the kinase reaction by adding a mixture of ATP and the Kemptide substrate.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes, protected from light.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value using non-linear regression.[22]

Synthesis of an Antimicrobial Pyrazole: Pyrazolo[5,1-b]thiazole Derivative

Reaction: Synthesis of 3,6-Dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbohydrazide.[2]

Materials:

  • Diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • A mixture of diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate and hydrazine hydrate in ethanol is refluxed for 3 hours.

  • The reaction mixture is cooled, and excess ethanol is evaporated under reduced pressure.

  • The solid product is filtered, dried, and recrystallized from an ethanol/DMF mixture to yield the target compound.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.[15][19][24][25]

Materials:

  • Test compound

  • Bacterial or fungal strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (containing 50 µL of the diluted compound) with 50 µL of the standardized inoculum.

  • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[19]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which pyrazole-based drugs exert their effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.

COX-2 Inhibition by Celecoxib

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.

Aurora Kinase Inhibition in Cancer

Aurora_Kinase_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_A->Chromosome_Segregation Uncontrolled_Proliferation Uncontrolled Cell Proliferation (Cancer) Chromosome_Segregation->Uncontrolled_Proliferation errors lead to Apoptosis Apoptosis Pyrazole_Inhibitor Pyrazole-based Aurora Kinase Inhibitor Pyrazole_Inhibitor->Aurora_A inhibits Pyrazole_Inhibitor->Apoptosis induces

Caption: Inhibition of Aurora A kinase by a pyrazole derivative, leading to mitotic arrest and apoptosis.

Bacterial DNA Gyrase Inhibition

DNA_Gyrase_Pathway cluster_dna_replication Bacterial DNA Replication & Repair Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Pyrazole_Antimicrobial Pyrazole-based Antimicrobial Pyrazole_Antimicrobial->DNA_Gyrase inhibits

Caption: Mechanism of action of a pyrazole-based antimicrobial agent by inhibiting bacterial DNA gyrase.

Conclusion

The pyrazole core continues to be a fertile ground for the discovery and development of new therapeutic agents. Its structural simplicity, coupled with the potential for diverse functionalization, allows for the creation of molecules with tailored biological activities. The examples provided in this guide, from the well-established anti-inflammatory effects of Celecoxib to the targeted anticancer activity of kinase inhibitors and the promising potential of novel antimicrobials, highlight the enduring impact of the pyrazole scaffold in medicinal chemistry. Future research in this area will undoubtedly lead to the development of even more effective and selective drugs for a wide range of diseases. The detailed protocols and pathway analyses presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

Methodological & Application

Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate from Ethyl Acetoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the acylation of ethyl acetoacetate with cyclopropanecarbonyl chloride to yield the key intermediate, ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate. Subsequent cyclocondensation of this intermediate with hydrazine hydrate affords the target pyrazole derivative. This protocol includes detailed experimental procedures, characterization data, and visual workflows to ensure reproducibility and aid in the successful synthesis of the title compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them attractive scaffolds for medicinal chemists. The title compound, this compound, incorporates a cyclopropyl moiety, a common structural motif in drug candidates known to enhance metabolic stability and binding affinity. This document outlines a reliable and accessible synthetic route from the readily available starting material, ethyl acetoacetate.

Synthetic Pathway Overview

The synthesis proceeds in two main steps as illustrated below. The initial step involves the C-acylation of ethyl acetoacetate, followed by a classical Knorr pyrazole synthesis.

Synthetic Pathway ethyl_acetoacetate Ethyl Acetoacetate reagent1 Cyclopropanecarbonyl chloride, MgCl2, Triethylamine ethyl_acetoacetate->reagent1 intermediate Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate reagent2 Hydrazine hydrate, Acetic acid (cat.) intermediate->reagent2 final_product This compound reagent1->intermediate Step 1: Acylation reagent2->final_product Step 2: Knorr Pyrazole Synthesis

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate

This procedure details the acylation of ethyl acetoacetate with cyclopropanecarbonyl chloride, facilitated by magnesium chloride and a tertiary amine base.

Materials:

  • Ethyl acetoacetate

  • Cyclopropanecarbonyl chloride

  • Magnesium chloride (anhydrous)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous magnesium chloride (1.1 equivalents) and anhydrous dichloromethane.

  • To this suspension, add ethyl acetoacetate (1.0 equivalent) and triethylamine (2.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate.

Step 2: Synthesis of this compound

This protocol describes the Knorr pyrazole synthesis via the cyclocondensation of the β-ketoester intermediate with hydrazine hydrate.

Materials:

  • Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography on silica gel to yield this compound as a solid.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields
StepReactionReactantsKey ReagentsProductTypical Yield (%)
1AcylationEthyl acetoacetate, Cyclopropanecarbonyl chlorideMgCl₂, TriethylamineEthyl 2-(cyclopropanecarbonyl)-3-oxobutanoate65-75%
2Knorr Pyrazole SynthesisEthyl 2-(cyclopropanecarbonyl)-3-oxobutanoate, Hydrazine hydrateAcetic acid (cat.)This compound80-90%
Table 2: Characterization Data for this compound
PropertyData
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 12.5 (br s, 1H, NH), 7.95 (s, 1H, pyrazole-H), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 2.05-1.95 (m, 1H, cyclopropyl-CH), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.10-1.00 (m, 2H, cyclopropyl-CH₂), 0.95-0.85 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 164.5 (C=O), 150.0 (C-pyrazole), 138.0 (CH-pyrazole), 110.0 (C-pyrazole), 60.0 (OCH₂), 14.5 (OCH₂CH₃), 8.0 (cyclopropyl-CH), 7.5 (cyclopropyl-CH₂)
Mass Spectrum (ESI-MS) m/z 181.09 [M+H]⁺
IR (KBr, cm⁻¹) 3250 (N-H), 2980 (C-H), 1710 (C=O, ester), 1580 (C=N), 1540 (C=C)

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the two-step synthesis.

Experimental Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Pyrazole Synthesis s1_start Setup Dry Glassware under Inert Atmosphere s1_reagents Add MgCl2, DCM, Ethyl Acetoacetate, Et3N s1_start->s1_reagents s1_cooling Cool to 0 °C s1_reagents->s1_cooling s1_addition Add Cyclopropanecarbonyl Chloride Dropwise s1_cooling->s1_addition s1_reaction Warm to RT, Stir 12-16h s1_addition->s1_reaction s1_workup Quench, Extract, Wash, and Dry s1_reaction->s1_workup s1_purification Purify by Distillation or Chromatography s1_workup->s1_purification s1_product Intermediate: Ethyl 2-(cyclopropanecarbonyl) -3-oxobutanoate s1_purification->s1_product s2_start Dissolve Intermediate in Ethanol s1_product->s2_start Use in next step s2_reagents Add Hydrazine Hydrate and Acetic Acid s2_start->s2_reagents s2_reaction Reflux for 2-4h s2_reagents->s2_reaction s2_workup Concentrate, Extract, Wash, and Dry s2_reaction->s2_workup s2_purification Purify by Recrystallization or Chromatography s2_workup->s2_purification s2_product Final Product: Ethyl 3-cyclopropylpyrazole -4-carboxylate s2_purification->s2_product

Caption: Laboratory workflow for the synthesis of the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive; handle with care under inert conditions.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme caution.

  • Dichloromethane is a volatile and potentially harmful solvent.

  • All reactions should be performed with appropriate caution, and waste should be disposed of according to institutional guidelines.

One-Pot Synthesis of Substituted Pyrazole-4-carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazole-4-carboxylates. Pyrazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The methodologies outlined herein focus on multicomponent reactions, offering advantages such as high atom economy, operational simplicity, and access to diverse molecular libraries.

Introduction

Substituted pyrazoles are a privileged class of heterocyclic compounds frequently found in the core structures of pharmaceuticals and agrochemicals. Traditional multi-step syntheses of these molecules can be time-consuming and generate significant waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative for the construction of complex molecular architectures from simple and readily available starting materials in a single synthetic operation. This approach minimizes intermediate isolation and purification steps, thereby reducing solvent consumption and improving overall efficiency.

This guide details various one-pot strategies for the synthesis of pyrazole-4-carboxylates, primarily focusing on the condensation of hydrazines, β-ketoesters, and aldehydes. Variations using other active methylene compounds and reaction conditions are also presented.

Method 1: Three-Component Synthesis of Persubstituted Pyrazoles using a Lewis Acid Catalyst

This protocol describes a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine, catalyzed by a Lewis acid such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) or zinc triflate. The Lewis acid activates the β-ketoester, facilitating its cyclization with the in situ formed hydrazone.[1]

Experimental Protocol
  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and the β-ketoester (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the hydrazine derivative (1.0 mmol).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(PFO)₃, 5 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary

The following table summarizes the yields of various substituted pyrazole-4-carboxylates synthesized using the three-component, Lewis acid-catalyzed method.

Aldehyde (R¹)β-Ketoester (R², R³)Hydrazine (R⁴)CatalystYield (%)
BenzaldehydeEthyl acetoacetatePhenylhydrazineYb(PFO)₃85
4-ChlorobenzaldehydeEthyl acetoacetatePhenylhydrazineYb(PFO)₃92
4-NitrobenzaldehydeEthyl benzoylacetateHydrazine hydrateZn(OTf)₂88
CyclohexanecarboxaldehydeMethyl acetoacetatePhenylhydrazineYb(PFO)₃78
PropanalEthyl acetoacetateHydrazine hydrateZn(OTf)₂80

Yields are based on representative literature data and may vary depending on specific reaction conditions.

Experimental Workflow

Three_Component_Synthesis cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_process Process Aldehyde Aldehyde Mix Mixing in Solvent + Lewis Acid Catalyst Aldehyde->Mix BetaKetoester β-Ketoester BetaKetoester->Mix Hydrazine Hydrazine Hydrazine->Mix Stir Stirring/Refluxing (TLC Monitoring) Mix->Stir Reaction Workup Work-up (Filtration/Concentration) Stir->Workup Completion Purification Column Chromatography Workup->Purification Product Substituted Pyrazole-4-carboxylate Purification->Product

Caption: Workflow for the Lewis acid-catalyzed three-component synthesis.

Method 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This method involves a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine in the presence of a basic catalyst like piperidine.[2] This reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the β-ketoester (1.0 mmol) in ethanol (10 mL).

  • Hydrazine and Catalyst Addition: Add hydrazine hydrate (1.0 mmol) to the mixture, followed by a catalytic amount of piperidine (10 mol%).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, and the product may precipitate out of the solution within 20-30 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: Collect the precipitated product by filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials and catalyst. The product is often obtained in high purity. If necessary, recrystallize from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized pyrano[2,3-c]pyrazole derivative using spectroscopic techniques.

Quantitative Data Summary

The following table presents representative yields for the four-component synthesis of various pyrano[2,3-c]pyrazole derivatives.

Aldehyde (R¹)β-Ketoester (R²)HydrazineCatalystYield (%)
BenzaldehydeEthyl acetoacetateHydrazine hydratePiperidine93
4-MethylbenzaldehydeEthyl acetoacetateHydrazine hydratePiperidine91
4-MethoxybenzaldehydeMethyl acetoacetateHydrazine hydratePiperidine95
2-ChlorobenzaldehydeEthyl acetoacetateHydrazine hydratePiperidine89
Furan-2-carbaldehydeEthyl acetoacetateHydrazine hydratePiperidine90

Yields are based on representative literature data and may vary depending on specific reaction conditions.

Experimental Workflow

Four_Component_Synthesis cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_process Process Aldehyde Aldehyde Mix Mixing in Ethanol + Piperidine Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix BetaKetoester β-Ketoester BetaKetoester->Mix Hydrazine Hydrazine Hydrazine->Mix Stir Stirring at RT (TLC Monitoring) Mix->Stir Reaction Precipitation Product Precipitation Stir->Precipitation Completion Filtration Filtration & Washing Precipitation->Filtration Product Pyrano[2,3-c]pyrazole Filtration->Product

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Signaling Pathway Relevance

Substituted pyrazoles are known to interact with a variety of biological targets. For instance, certain pyrazole derivatives act as inhibitors of kinases, which are key enzymes in cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that can be modulated by pyrazole-based inhibitors.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Protein Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response PhosphorylatedSubstrate->CellularResponse Signal Transduction PyrazoleInhibitor Pyrazole-based Kinase Inhibitor PyrazoleInhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.

Conclusion

The one-pot synthesis of substituted pyrazole-4-carboxylates and related pyrazole-annulated heterocycles through multicomponent reactions offers a highly efficient and versatile approach for generating libraries of these valuable compounds. The protocols described provide a solid foundation for researchers in academic and industrial settings to synthesize diverse pyrazole derivatives for further investigation in drug discovery and materials science. The choice of methodology can be tailored based on the desired substitution pattern and available starting materials.

References

Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Versatile Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclopropylpyrazole-4-carboxylate is a key heterocyclic building block in the synthesis of a significant class of modern agrochemicals, particularly pyrazole carboxamide fungicides. These fungicides are renowned for their high efficacy and a specific mode of action, targeting the fungal respiratory chain. This document provides detailed application notes, experimental protocols, and data to facilitate the use of this versatile molecule in the research and development of new crop protection agents.

The core structure of pyrazole carboxamides, derived from this compound, is central to their fungicidal activity. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the energy production within fungal cells and leading to their death.[1] This targeted mechanism of action makes them a vital tool in managing a broad spectrum of plant pathogenic fungi.[1]

Agrochemical Applications and Efficacy

Derivatives of this compound have demonstrated potent fungicidal activity against a wide range of plant pathogens. The efficacy of these compounds is typically quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. Lower values indicate higher potency.

Below is a summary of the reported in vitro and in vivo fungicidal activities of various pyrazole carboxamide derivatives.

Table 1: In Vitro Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound/Active IngredientTarget PathogenEC50 (mg/L)Reference
SCU3038Rhizoctonia solani0.016[2]
FluxapyroxadRhizoctonia solani0.033[2]
ThifluzamideRhizoctonia solani1.88[2]
Isoxazole pyrazole carboxylate 7aiRhizoctonia solani0.37 (µg/mL)[3][4]
Compound 6bGibberella zeae81.3 (µg/mL)[5]
Compound 6bFusarium oxysporum97.8 (µg/mL)[5]
Compound 6bCytospora mandshurica176.5 (µg/mL)[5]
Compound 26Botrytis cinerea2.432 (µg/mL)[6]
Compound 26Rhizoctonia solani2.182 (µg/mL)[6]
Compound 26Valsa mali1.787 (µg/mL)[6]
Compound 26Thanatephorus cucumeris1.638 (µg/mL)[6]
Compound 26Fusarium oxysporum6.986 (µg/mL)[6]
Compound 26Fusarium graminearum6.043 (µg/mL)[6]

Table 2: In Vivo Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound/Active IngredientTarget PathogenEC50 (mg/L)Reference
SCU3038Rhizoctonia solani0.95[2]
FluxapyroxadRhizoctonia solani2.29[2]
ThifluzamideRhizoctonia solani1.88[2]

Table 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition

CompoundIC50 (µM)
N,1,3-triphenyl-1H-pyrazole-4-carboxamide 10e0.16

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides synthesized from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption leads to the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[1]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate e_transport Electron Transport Chain (Complex III, IV) SDH->e_transport e- ATP_Synthase ATP Synthase (Complex V) e_transport->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->SDH Inhibition

Figure 1. Mechanism of action of pyrazole carboxamide fungicides.

Experimental Protocols

Synthesis of N-Aryl-3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide

This protocol outlines a general three-step synthesis of a target N-aryl-3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide from ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.

G start Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate step1 Step 1: Hydrolysis start->step1 intermediate1 3-Cyclopropyl-1H-pyrazole-4-carboxylic acid step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 intermediate2 3-Cyclopropyl-1H-pyrazole-4-carbonyl chloride step2->intermediate2 step3 Step 3: Amidation intermediate2->step3 final_product N-Aryl-3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide step3->final_product aniline Substituted Aniline aniline->step3 G start Prepare potato dextrose agar (PDA) medium step1 Autoclave and cool PDA to 50-55°C start->step1 step2 Add test compound (dissolved in a solvent) to PDA to achieve desired concentrations step1->step2 step3 Pour amended PDA into Petri dishes step2->step3 step4 Inoculate the center of each plate with a mycelial plug of the target fungus step3->step4 step5 Incubate plates at the optimal temperature for fungal growth step4->step5 step6 Measure the diameter of the fungal colony at regular intervals step5->step6 end Calculate the percentage of growth inhibition and determine the EC50 value step6->end

References

Application Notes and Protocols: Ethyl 3-cyclopropylpyrazole-4-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclopropylpyrazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The cyclopropyl group can provide favorable metabolic stability and potency, while the ethyl carboxylate offers a versatile handle for further chemical modifications.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the Janus kinase (JAK) family of enzymes. The protocols are based on established synthetic routes for potent kinase inhibitors, such as Ruxolitinib, a JAK1/JAK2 inhibitor.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound is as a precursor for the synthesis of more complex pyrazole-containing intermediates. A crucial transformation involves the conversion of the ethyl ester to a more reactive functional group, such as an amide or a nitrile, and subsequent coupling with other heterocyclic systems. A prominent example is its utility in forming the pyrazolyl-pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in several JAK inhibitors.

The general synthetic strategy involves the following key steps:

  • Modification of the Carboxylate Group: The ethyl ester of the starting material is typically hydrolyzed to the corresponding carboxylic acid or converted to an amide.

  • Introduction of a Coupling Handle: A leaving group, often a halogen, is introduced onto the pyrazole ring to facilitate subsequent cross-coupling reactions.

  • Coupling with the Kinase-Targeting Moiety: The modified pyrazole is then coupled with the desired heterocyclic partner, such as a pyrrolo[2,3-d]pyrimidine, often via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

This approach allows for the modular synthesis of a library of kinase inhibitors for structure-activity relationship (SAR) studies.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative pyrazole-based kinase inhibitors against various Janus kinases. This data highlights the potency that can be achieved with this structural class of compounds.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference
RuxolitinibJAK13.3[1]
RuxolitinibJAK22.8[1]
TofacitinibJAK115.1[1]
TofacitinibJAK277.4[1]
TofacitinibJAK355.0[1]
Pyrazole Derivative 3fJAK13.4[2][3]
Pyrazole Derivative 3fJAK22.2[2][3]
Pyrazole Derivative 3fJAK33.5[2][3]
(S)-RuxolitinibJAK25.0[4]
(R)-RuxolitinibJAK2<0.5[4]

Experimental Protocols

The following protocols describe the synthesis of a key intermediate for JAK inhibitors, (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, which is the active pharmaceutical ingredient in Ruxolitinib. While the literature does not explicitly start from this compound, this protocol outlines the synthesis of a structurally related and crucial intermediate, demonstrating the synthetic utility of the pyrazole core. The synthesis of the initial pyrazole fragment can be adapted from known methods.

Protocol 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile (Intermediate A)

This protocol describes the synthesis of a key precursor for the chiral cyclopentyl moiety found in Ruxolitinib.

Materials:

  • Cyclopentane methyl formate

  • Acetonitrile

  • Potassium hydride (35 wt% in mineral oil) or Sodium hydride (60% in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M) or Sulfuric acid (6M)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred suspension of potassium hydride (or sodium hydride) in anhydrous THF, add a solution of cyclopentane methyl formate and acetonitrile in THF dropwise at a controlled temperature (e.g., 60-80 °C).

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and quench by the slow addition of water.

  • Separate the aqueous layer and wash with ethyl acetate to remove any unreacted starting materials.

  • Acidify the aqueous layer to a pH of 1-5 with hydrochloric or sulfuric acid.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentyl-3-oxopropionitrile as an oil or solid.

Protocol 2: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Intermediate B)

This protocol outlines the asymmetric synthesis of a chiral pyrazole intermediate.

Materials:

  • 3-Cyclopentylacrylonitrile

  • 4-Bromo-1H-pyrazole

  • Chiral organocatalyst (e.g., a diarylprolinol silyl ether)

  • Solvent (e.g., dichloromethane, toluene)

Procedure:

  • In a reaction vessel, dissolve 3-cyclopentylacrylonitrile and 4-bromo-1H-pyrazole in the chosen solvent.

  • Add the chiral organocatalyst to the mixture.

  • Stir the reaction at room temperature or slightly elevated temperature until the reaction is complete.

  • Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

Protocol 3: Suzuki Coupling to form the Ruxolitinib Core Structure

This protocol describes the final key coupling step to assemble the core of Ruxolitinib.

Materials:

  • (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Intermediate B)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (or a similar boronic acid/ester derivative of the pyrrolo[2,3-d]pyrimidine core)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3)

  • Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

  • To a degassed mixture of the solvent and base, add (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, the pyrrolo[2,3-d]pyrimidine boronic acid derivative, and the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.

Mandatory Visualizations

Synthetic Pathway for a Ruxolitinib Intermediate

G cluster_0 A Ethyl 3-cyclopropyl- pyrazole-4-carboxylate B 3-Cyclopropyl- pyrazole-4-carboxylic acid A->B Hydrolysis C 3-Cyclopropyl- pyrazole-4-carbonitrile B->C Amidation then Dehydration D 4-Bromo-3-cyclopropyl- 1H-pyrazole C->D Halogenation E (R)-3-cyclopentyl-3-(4-bromo- 1H-pyrazol-1-yl)propanenitrile D->E Asymmetric Michael Addition G (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (Ruxolitinib) E->G Suzuki Coupling F 4-(7H-pyrrolo[2,3-d]pyrimidin- 4-yl)boronic acid, pinacol ester F->G Suzuki Coupling

Caption: General synthetic route to Ruxolitinib from a pyrazole precursor.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates to DNA DNA STAT_active->DNA Binds to Gene_Expression Gene Expression DNA->Gene_Expression Regulates Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of potent kinase inhibitors, particularly for the JAK family. The synthetic routes, while often requiring multiple steps, are modular and allow for the generation of diverse chemical entities for drug discovery programs. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors.

References

Application Notes and Protocols for Ethyl 3-cyclopropylpyrazole-4-carboxylate Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory potential of ethyl 3-cyclopropylpyrazole-4-carboxylate derivatives. While specific data for the named compound is limited in publicly available literature, this document compiles relevant data and protocols from closely related pyrazole carboxylate analogs to guide research and development efforts. The primary mechanism of action for this class of compounds is believed to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data Summary

The anti-inflammatory activity of various pyrazole carboxylate derivatives is summarized below. These compounds share a common pyrazole scaffold and are substituted at different positions, providing insights into structure-activity relationships.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives

Compound IDStructure/ModificationCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
15c Di-aryl substituted pyrazole ester0.0592.8247.79[1]
15d Di-aryl substituted pyrazole ester0.0615.2385.73[1]
15h Di-aryl substituted pyrazole ester0.0686.7198.71[1]
19d Tri-aryl substituted pyrazole ester0.0822.3428.56[1]
Celecoxib Standard COX-2 Inhibitor0.223.0013.65[1]

Table 2: In Vivo Anti-inflammatory Activity and Ulcerogenic Index

Compound IDED₅₀ (mg/kg) (Carrageenan-induced paw edema)Ulcer IndexReference
15c 8.221.22[1]
15d 15.762.51[1]
15h 22.143.12[1]
19d 31.223.93[1]
Celecoxib 40.393.02[1]
Lonazolac Not Reported20.30[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of novel this compound derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • Glutathione

  • Potassium phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, heme, and glutathione.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture.

  • Introduce the test compound at various concentrations. A vehicle control (DMSO) and a reference inhibitor should be run in parallel.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Neutralize the mixture with NaOH.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This protocol describes the widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compounds and reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups: control (vehicle), reference drug, and test compound groups (at least three doses).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Determine the ED₅₀ value (the dose that causes 50% inhibition of edema) for the test compounds.

Visualizations

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies A Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate Derivatives B COX-1/COX-2 Inhibition Assay A->B D Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) A->D C Determination of IC50 Values B->C E Carrageenan-Induced Paw Edema in Rats C->E Promising Compounds F Determination of ED50 Values E->F G Ulcerogenic Liability Study F->G H Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) F->H I Western Blot for COX-2 Expression H->I

Caption: Workflow for screening anti-inflammatory pyrazole derivatives.

COX-2 Signaling Pathway in Inflammation

G A Inflammatory Stimuli (e.g., LPS, Cytokines) B Cell Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 (Cyclooxygenase-2) C->D E Prostaglandins (PGE2, PGI2) D->E F Inflammation (Pain, Fever, Swelling) E->F G This compound Derivatives G->D Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

Application Notes & Protocols: Ethyl 3-Cyclopropylpyrazole-4-Carboxylate in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of ethyl 3-cyclopropylpyrazole-4-carboxylate and its derivatives as a scaffold for the development of novel antimicrobial agents. While direct antimicrobial data for this compound is not extensively available in public literature, the broader class of pyrazole-4-carboxylate and pyrazole-4-carboxamide derivatives has demonstrated significant promise. This document outlines generalized synthetic approaches, antimicrobial screening protocols, and summarizes the activity of structurally related compounds to guide further research and development in this area.

Introduction: The Promise of Pyrazole Scaffolds

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs.[1] Derivatives of pyrazole are known for a wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2][3] The this compound structure represents a promising starting point for the synthesis of new antimicrobial candidates. The cyclopropyl group can enhance metabolic stability and binding interactions, while the pyrazole-4-carboxylate moiety offers a versatile handle for chemical modification to optimize activity and pharmacokinetic properties.

Synthesis of Pyrazole-4-Carboxylate Derivatives

A general and adaptable synthetic route to obtain pyrazole-4-carboxylate derivatives involves the condensation of a hydrazine derivative with a β-ketoester or a similar three-carbon precursor. The following scheme illustrates a common pathway for the synthesis of the core structure, which can then be further modified.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Ethyl 2-(cyclopropylcarbonyl)-3-ethoxyacrylate C Cyclocondensation A->C + B Hydrazine Hydrate B->C in Ethanol, Reflux D Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate C->D

Figure 1: Generalized synthesis of the this compound core.

Further diversification can be achieved through N-alkylation or N-arylation of the pyrazole ring, or by converting the ethyl ester to other functional groups like amides or hydrazides, which have shown potent antimicrobial activities.[4]

Antimicrobial Activity of Representative Pyrazole Derivatives

While specific data for this compound is sparse, numerous studies have demonstrated the antimicrobial potential of analogous pyrazole-4-carboxamides and other derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected compounds against various bacterial and fungal strains, showcasing the potential of this chemical class.

Table 1: Antibacterial Activity of Representative Pyrazole-4-Carboxamide Derivatives

Compound IDR GroupTest OrganismMIC (µg/mL)Reference
5i 4-chlorophenylStaphylococcus aureus6.25[4]
Bacillus subtilis6.25[4]
Escherichia coli12.5[4]
Pseudomonas aeruginosa12.5[4]
5j 2,4-dichlorophenylStaphylococcus aureus12.5[4]
Bacillus subtilis12.5[4]
Escherichia coli25[4]
Pseudomonas aeruginosa25[4]
5m 4-nitrophenylStaphylococcus aureus6.25[4]
Bacillus subtilis6.25[4]
Escherichia coli12.5[4]
Pseudomonas aeruginosa12.5[4]

Table 2: Antifungal Activity of Representative Pyrazole-4-Carboxamide Derivatives

Compound IDR GroupTest OrganismMIC (µg/mL)Reference
5a PhenylAspergillus niger12.5[4]
Candida albicans25[4]
5i 4-chlorophenylAspergillus niger6.25[4]
Candida albicans12.5[4]
5j 2,4-dichlorophenylAspergillus niger12.5[4]
Candida albicans6.25[4]

Structure-Activity Relationship (SAR)

The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents. Key observations from various studies include:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., chloro, nitro) on a phenyl ring attached to the pyrazole core often enhance antibacterial and antifungal activity.[4]

  • Carboxamide vs. Carboxylate: Conversion of the ethyl carboxylate to a carboxamide is a common strategy that has been shown to improve antimicrobial potency.[4]

  • N-Substitution: The substituent on the pyrazole nitrogen plays a crucial role in determining the biological activity.

Proposed Mechanism of Action

While the exact mechanism can vary between derivatives, a prominent proposed target for some antibacterial pyrazole compounds is DNA gyrase .[1] This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Pyrazole derivatives may inhibit DNA gyrase, leading to a disruption of DNA synthesis and ultimately bacterial cell death.

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Derivative A Relaxed DNA B DNA Gyrase (Topoisomerase II) A->B C Negative Supercoiling B->C G Replication Block & Cell Death D DNA Replication C->D E Pyrazole Derivative F Inhibition of DNA Gyrase E->F F->B blocks

Figure 2: Proposed mechanism of action via DNA gyrase inhibition.

Experimental Protocols

The following are generalized protocols for the antimicrobial screening of novel pyrazole derivatives.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of pyrazole compound in a 96-well plate. C Add inoculum to each well. A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland). B->C D Include positive (no drug) and negative (no inoculum) controls. C->D E Incubate at 37°C for 18-24 hours. D->E F Visually inspect for turbidity or use a plate reader. E->F G Determine MIC: Lowest concentration with no visible growth. F->G

Figure 3: Workflow for MIC determination by broth microdilution.

Protocol:

  • Compound Preparation: Dissolve the synthesized pyrazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to ensure selectivity.

Protocol:

  • Cell Culture: Seed mammalian cells (e.g., Vero or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic concentration (e.g., CC50).

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel antimicrobial agents. The existing literature on related pyrazole derivatives suggests that modifications to this core structure, particularly the conversion of the ester to various amides and strategic substitutions on the pyrazole and any appended aryl rings, can lead to potent antibacterial and antifungal compounds. Future research should focus on the synthesis and systematic screening of a library of derivatives based on this scaffold to elucidate specific structure-activity relationships and identify lead compounds with high efficacy and low cytotoxicity. Further investigation into the mechanism of action will also be critical for the rational design of next-generation pyrazole-based antimicrobial drugs.

References

Application Notes and Protocols for N-alkylation of Ethyl 3-cyclopropylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of Ethyl 3-cyclopropylpyrazole-4-carboxylate, a crucial transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the N-alkylation of pyrazole derivatives.

Introduction

N-alkylation of pyrazoles is a fundamental reaction in medicinal chemistry, as the introduction of alkyl groups on the pyrazole nitrogen atoms can significantly modulate the pharmacological properties of the molecule. This compound possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for the formation of two regioisomers upon alkylation. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the reaction conditions employed. Generally, for 3-substituted pyrazoles, alkylation is favored at the less sterically hindered N1 position.

Chemical Reaction Pathway

The N-alkylation of this compound with an alkyl halide in the presence of a base proceeds as follows:

G cluster_reactants Reactants cluster_products Products reactant1 This compound product1 Ethyl 1-alkyl-3-cyclopropylpyrazole-4-carboxylate (N1-isomer) reactant1->product1 N1-alkylation product2 Ethyl 2-alkyl-5-cyclopropylpyrazole-4-carboxylate (N2-isomer) reactant1->product2 N2-alkylation reactant2 Alkyl Halide (R-X) reactant2->product1 reactant2->product2 base Base base->product1 base->product2

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Two common and effective protocols for the N-alkylation of pyrazoles are provided below. Protocol 1 utilizes potassium carbonate in dimethylformamide, a widely used and versatile method. Protocol 2 employs sodium hydride in tetrahydrofuran, which is often favored for achieving high N1-regioselectivity with primary alkyl halides.

Protocol 1: N-alkylation using Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF)

This protocol is a general and robust method suitable for a wide range of alkyl halides.

Materials:

  • Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

G start Start add_reactants Add pyrazole and K₂CO₃ to anhydrous DMF under inert gas start->add_reactants add_alkyl_halide Add alkyl halide dropwise add_reactants->add_alkyl_halide react Stir at room temperature or heat (e.g., 25-80 °C) add_alkyl_halide->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Quench with water and extract with ethyl acetate monitor->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end G start Start add_nah Add NaH to anhydrous THF under inert gas at 0 °C start->add_nah add_pyrazole Add pyrazole solution dropwise add_nah->add_pyrazole stir_deprotonation Stir at 0 °C to room temperature add_pyrazole->stir_deprotonation add_alkyl_halide Add alkyl halide dropwise at 0 °C stir_deprotonation->add_alkyl_halide react Stir at room temperature add_alkyl_halide->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Quench with saturated NH₄Cl and extract with ethyl acetate monitor->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Application Notes and Protocols for the Quantification of Ethyl 3-cyclopropylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ethyl 3-cyclopropylpyrazole-4-carboxylate in various sample matrices. The protocols are designed to be adaptable for research, quality control, and drug development purposes.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: HPLC-UV

Objective: To establish a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in water

  • This compound reference standard

  • Sample diluent: Acetonitrile:Water (50:50, v/v)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk substance) equivalent to 10 mg of this compound, transfer to a 10 mL volumetric flask, add diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Summary

The following tables summarize the validation parameters for the developed HPLC method, demonstrating its suitability for the intended purpose in accordance with ICH guidelines.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Area (n=6) ≤ 1.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 100y = 45872x + 123450.9997

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 4039.899.5%0.9%
100% 5050.3100.6%0.7%
120% 6059.599.2%1.1%

Table 4: Precision

Precision TypeConcentration (µg/mL)% RSD
Repeatability (Intra-day, n=6) 500.9%
Intermediate Precision (Inter-day, n=6) 501.3%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample and Reference Standard dissolve Dissolve in Diluent start->dissolve calibrate Prepare Calibration Standards (1-100 µg/mL) dissolve->calibrate sample_prep Prepare Sample Solution (e.g., 50 µg/mL) dissolve->sample_prep filter Filter through 0.45 µm Syringe Filter calibrate->filter sample_prep->filter hplc Inject into HPLC System filter->hplc detect UV Detection at 230 nm hplc->detect integrate Integrate Peak Areas detect->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Analyte Concentration curve->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification

This method is suitable for the trace-level quantification of this compound, particularly in complex matrices where high selectivity is required.

Experimental Protocol: GC-MS

Objective: To develop a sensitive and selective GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Internal Standard (IS), e.g., a structurally similar, stable-isotope labeled compound or an analogue with a distinct retention time.

  • This compound reference standard

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined from the mass spectrum of the standard (e.g., molecular ion or a major fragment)
Qualifier Ions (m/z) To be determined from the mass spectrum of the standard (e.g., two other characteristic fragments)

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.05 to 5 µg/mL. Spike each standard with the internal standard to a final concentration of 1 µg/mL.

  • Sample Solution: For a solid sample, perform a solvent extraction using ethyl acetate. For a liquid sample, a liquid-liquid extraction may be necessary. Spike the final extract with the internal standard before injection.

Data Presentation: GC-MS Method Validation Summary

Table 6: Linearity

Concentration Range (µg/mL)Regression Equation (Analyte/IS Peak Area Ratio)Correlation Coefficient (r²)
0.05 - 5y = 1.254x + 0.0120.9992

Table 7: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
Low QC 0.150.1493.3%2.1%
Mid QC 1.51.54102.7%1.5%
High QC 4.03.9598.8%1.8%

Table 8: Precision

Precision TypeConcentration (µg/mL)% RSD
Repeatability (Intra-day, n=6) 1.51.6%
Intermediate Precision (Inter-day, n=6) 1.52.5%

Table 9: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.015
LOQ 0.05

Logical Diagram: GC-MS Sample to Data Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Sample Matrix (e.g., Solid, Liquid) extract Solvent Extraction start->extract spike Spike with Internal Standard extract->spike gcms Inject into GC-MS System spike->gcms sim Acquire Data in SIM Mode gcms->sim integrate Integrate Peak Areas (Analyte and IS) sim->integrate ratio Calculate Peak Area Ratios integrate->ratio quantify Quantify using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Logical workflow for GC-MS quantification of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

A: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider running the reaction at reflux. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[1]

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrates.

    • Troubleshooting:

      • Catalyst Choice: The type and amount of acid or base catalyst are often critical. For syntheses resembling the Knorr or Paal-Knorr methods, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) can be crucial.[1] In some instances, Lewis acids have been shown to enhance yields.[1]

      • pH Control: The pH of the reaction medium can influence the initial nucleophilic attack of the hydrazine derivative. Adjusting the pH might be necessary to favor the desired reaction pathway.[2]

      • Solvent Selection: The choice of solvent can significantly impact the reaction. While ethanol is commonly used, exploring other solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity and potentially yield in some pyrazole syntheses.[2]

  • Poor Quality of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower the yield of the desired product.[2]

    • Troubleshooting:

      • Ensure the purity of your starting materials, such as the 1,3-dicarbonyl compound and the hydrazine derivative, through appropriate purification techniques (e.g., distillation, recrystallization) and characterization (e.g., NMR, GC-MS).[2]

  • Side Reactions and Byproduct Formation: The formation of undesired side products can significantly consume your starting materials and reduce the final yield.[1]

    • Troubleshooting:

      • Analyze your crude reaction mixture using techniques like LC-MS or NMR to identify any major byproducts. Understanding the structure of these byproducts can provide insights into the competing reaction pathways.

Issue 2: Formation of Regioisomers

Q: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the reaction?

A: The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is governed by both steric and electronic factors of the two carbonyl groups, as well as the reaction conditions.[2]

  • Troubleshooting Strategies:

    • Solvent Choice: As mentioned, using fluorinated alcohols like TFE or HFIP can dramatically improve regioselectivity in some cases.[2]

    • pH Control: Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[2] A systematic screening of pH can help determine the optimal conditions for your desired isomer.

    • Temperature: Reaction temperature can also influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.

Issue 3: Product Instability and Degradation

Q: My purified product seems to be unstable and degrades over time. What could be the cause and how can I prevent this?

A: While pyrazoles are generally stable aromatic compounds, certain substituents can render them susceptible to degradation.

  • Potential Causes and Solutions:

    • Presence of Reactive Functional Groups: Highly reactive groups on the pyrazole ring can lead to rearrangements or ring-opening reactions, especially when exposed to heat or certain catalysts.[2] If your synthesis involves such intermediates, careful control of the reaction temperature is crucial.[2]

    • Storage Conditions: Ensure the final product is stored under appropriate conditions (e.g., cool, dark, and inert atmosphere) to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted pyrazoles?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[2] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[2]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[1] For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]

Q3: What are some common side reactions to be aware of during pyrazole synthesis?

A3: Besides the formation of regioisomers, other potential side reactions include the formation of stable intermediates like hydroxylpyrazolidines that may not readily dehydrate to the final pyrazole product.[2] In such cases, adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[2]

Data Presentation

Table 1: Example Reaction Conditions for Pyrazole Synthesis
Starting Material 1Starting Material 2SolventCatalyst/ReagentTemperatureTimeYieldReference
Ethyl (E)-2-cyano-3-ethoxyacrylateHydrazineEthanol-RefluxOvernight99%
Ethyl ethoxymethylcyanoacetateHydrazine hydrateAnhydrous ethanol-80°C to Reflux4 h66.78%
(Ethoxycarbonyl)malondialdehydeHydrazineEthanol-Room Temp17 h72.4%[3]
1H-pyrazole-4-carboxylic acidEthanol-Thionyl chloride0°C to RT3 h80.0%[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazole synthesis. Optimization of specific parameters may be required.

  • Reaction Setup:

    • To a solution of the appropriate 1,3-dicarbonyl precursor (e.g., ethyl 2-(cyclopropanecarbonyl)-3-oxopropanoate) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add a hydrazine source (e.g., hydrazine hydrate) dropwise at room temperature or under cooling, depending on the reactivity.[4][3]

    • A catalytic amount of acid (e.g., acetic acid) can be added at this stage if required.[1]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.[1][4]

    • Typical reaction times can range from a few hours to overnight.[4][3]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure.[4][3]

    • The residue can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).[4][3]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4][3]

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.[3]

Visualizations

Troubleshooting_Yield Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Yes Check_Purity Check Starting Material Purity Incomplete->Check_Purity No Increase_Time_Temp Increase Reaction Time or Temperature Optimize_Conditions->Increase_Time_Temp Success Improved Yield Increase_Time_Temp->Success Impure Impure Starting Materials Check_Purity->Impure Purify_Reagents Purify Starting Materials Impure->Purify_Reagents Yes Analyze_Byproducts Analyze for Side Products (LC-MS, NMR) Impure->Analyze_Byproducts No Purify_Reagents->Success Side_Reactions Side Reactions Occurring Analyze_Byproducts->Side_Reactions Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., Temp, Catalyst) Side_Reactions->Modify_Conditions Yes Side_Reactions->Success No, other issues Modify_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Workflow Start Starting Materials: 1,3-Dicarbonyl Precursor & Hydrazine Source Reaction Cyclocondensation Reaction (Solvent, +/- Catalyst) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Ethyl 3-cyclopropyl- pyrazole-4-carboxylate Purification->Product

Caption: General experimental workflow for synthesis.

References

Purification of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 3-cyclopropylpyrazole-4-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue Potential Cause Recommended Solution
Poor Separation of Compound from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution with impurities.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.25-0.35 for the target compound in a suitable solvent mixture, such as ethyl acetate/hexanes. This will provide the best separation on a silica gel column.[1]
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Reduce the sample load if you observe significant band broadening.
Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.Ensure the column is packed uniformly without any air bubbles. A slurry packing method is often preferred. The column should never be allowed to run dry.[2]
Compound Elutes Too Quickly (High Rf) Mobile Phase is Too Polar: A highly polar solvent will move the compound quickly down the column, resulting in poor separation from non-polar impurities.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.
Compound Does Not Elute or Elutes Very Slowly (Low Rf) Mobile Phase is Not Polar Enough: A non-polar solvent may not be strong enough to displace the compound from the silica gel.Increase the polarity of the mobile phase by adding a more polar solvent. In an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For very polar compounds, a small amount of methanol could be added to the eluent.
Compound Degradation on Silica Gel: Pyrazole derivatives can sometimes be unstable on acidic silica gel, leading to decomposition and the compound remaining on the column.[3]Test for stability on a TLC plate. Spot the compound and let the plate sit for a few hours before eluting to see if degradation occurs. If the compound is unstable, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[3]
Tailing of the Compound Band Interactions with Silica Gel: The slightly acidic nature of silica gel can cause tailing of polar compounds.[2]Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica gel and improve peak shape.
Sample Overloading: As mentioned earlier, too much sample can lead to tailing.Reduce the amount of sample loaded onto the column.
Incomplete Sample Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking and tailing.Ensure the crude material is completely dissolved in the loading solvent before applying it to the column.
No Compound Detected in Fractions Compound Decomposed on the Column: As mentioned, stability on silica can be an issue.Test for compound stability on a TLC plate.[3]
Fractions are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by TLC.Try concentrating a few of the fractions where you expected to see your compound and re-spot them on a TLC plate.
Compound Eluted in the Solvent Front: If the initial solvent system was too polar, the compound may have eluted with the solvent front in the very first fractions.Always check the first few fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective starting solvent system for compounds of moderate polarity like this compound is a mixture of ethyl acetate and hexanes.[1] It is recommended to start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.

Q2: How do I determine the correct solvent mixture using TLC?

A2: The ideal solvent system for column chromatography will give your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[1] This range allows for good separation from impurities that may have higher or lower Rf values. Test various ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7) to find the optimal system.

Q3: What should I do if my compound is not soluble in the elution solvent?

A3: If your crude material has poor solubility in the chosen mobile phase, you can use a "dry loading" technique.[4] Dissolve your sample in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Q4: Can this compound degrade on silica gel?

A4: While not definitively reported for this specific compound, pyrazole derivatives can be susceptible to degradation on the acidic surface of silica gel.[3] It is always a good practice to check the stability of your compound by spotting it on a TLC plate and letting it sit for an hour or two before developing. If streaking or the appearance of new spots is observed, consider using neutral silica gel or another stationary phase like alumina.[3]

Q5: How much silica gel should I use for my column?

A5: A general guideline is to use a silica gel to crude compound weight ratio of 20:1 to 100:1. For routine purifications, a 30-50:1 ratio is often sufficient. The exact amount will depend on the difficulty of the separation.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The solvent system and gradient should be optimized based on preliminary TLC analysis of the crude reaction mixture.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent (e.g., 5% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica gel.

  • Dry Loading: If the compound is not soluble in the initial eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the initial, low-polarity solvent system determined by TLC (e.g., 5% ethyl acetate in hexanes).

  • Collect fractions in test tubes.

  • Monitor the elution process by TLC, spotting every few fractions.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution). This can be done in a stepwise manner (e.g., increasing to 10%, then 15% ethyl acetate in hexanes) or with a continuous gradient.[5]

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography of a moderately polar compound like this compound. These values should be optimized for each specific separation.

Parameter Typical Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Ethyl Acetate / HexanesA common solvent system for compounds of this polarity.
Optimal TLC Rf 0.25 - 0.35Provides good separation on the column.
Sample Load 1-5% of silica gel weightHigher loading may compromise separation.
Elution Mode Gradient ElutionStart with low polarity and gradually increase.
Example Gradient 5% to 30% Ethyl Acetate in HexanesThe exact gradient will depend on the impurities present.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc_optimization Optimize Solvent System with TLC (Target Rf ~0.3) start->tlc_optimization column_packing Pack Column with Silica Slurry tlc_optimization->column_packing sample_loading Load Sample (Wet or Dry) column_packing->sample_loading elution Elute with Optimized Solvent System sample_loading->elution fraction_analysis Analyze Fractions by TLC elution->fraction_analysis poor_separation Poor Separation? fraction_analysis->poor_separation product_isolation Combine Pure Fractions & Evaporate end Pure Product product_isolation->end no_elution Compound Not Eluting? poor_separation->no_elution No reoptimize_tlc Re-optimize TLC (Lower Polarity) poor_separation->reoptimize_tlc Yes check_loading Reduce Sample Load poor_separation->check_loading Yes repack_column Repack Column poor_separation->repack_column Yes tailing Tailing Peak? no_elution->tailing No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Stability on Silica no_elution->check_stability Yes tailing->product_isolation No tailing->check_loading Yes add_modifier Add Modifier (e.g., TEA) tailing->add_modifier Yes reoptimize_tlc->elution check_loading->elution repack_column->elution increase_polarity->elution check_stability->elution add_modifier->elution

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carboxylates.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole-4-carboxylate

Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal conditions, or competing side reactions. A systematic approach to troubleshooting can help identify and resolve the issue.

Potential Causes and Solutions:

  • Incomplete Reaction: The starting materials may not be fully consumed.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used to facilitate the formation of the hydrazone intermediate.[1][2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.

  • Hydrazine Reagent Quality: The stability and purity of the hydrazine reagent are crucial.

    • Troubleshooting:

      • Use high-purity hydrazine. If necessary, distill it before use.

      • Hydrazine sulfate is generally more stable and safer to handle than hydrazine hydrate and can be a suitable alternative.[3]

  • Steric Hindrance: Bulky substituents on the hydrazine or the 1,3-dicarbonyl compound can impede the reaction.

    • Troubleshooting: It may be necessary to use higher temperatures or longer reaction times. In some cases, a different synthetic route might be required.

Issue 2: Formation of Regioisomers

Q: I am obtaining a mixture of two pyrazole regioisomers. How can I improve the regioselectivity of my synthesis?

A: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common cause for the formation of a mixture of regioisomers. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two different products.[4]

Strategies to Control Regioselectivity:

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the isomer ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[5]

    • pH: The acidity or basicity of the reaction medium can affect the site of the initial nucleophilic attack. Careful control of pH is therefore important.

  • Starting Material Design:

    • If possible, choose symmetrical starting materials to avoid the issue of regioselectivity altogether.

    • The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine.

Issue 3: Presence of Unexpected Byproducts

Q: My final product is contaminated with unexpected impurities. What are the likely side reactions occurring?

A: Several side reactions can lead to the formation of byproducts in pyrazole-4-carboxylate synthesis.

Common Side Reactions and Their Products:

  • Hydrolysis of the Ester Group: The acidic or basic conditions used for the cyclization can lead to the hydrolysis of the carboxylate ester, forming the corresponding carboxylic acid.

    • Mitigation: Use milder reaction conditions or protect the ester group if it is particularly labile. Purification can be achieved by column chromatography or by re-esterification of the crude product.

  • Formation of Bis-Pyrazoles: Dimerization of pyrazole units can occur under certain conditions, leading to the formation of bis-pyrazoles.

    • Mitigation: This is often influenced by the specific reaction conditions and the nature of the substituents. Careful control of stoichiometry and temperature can help minimize this side reaction.

  • Michael Addition: If α,β-unsaturated carbonyl compounds are used as precursors, aza-Michael addition can occur as a competing reaction, leading to the formation of non-cyclic adducts.[6][7]

    • Mitigation: The reaction conditions should be optimized to favor the cyclization reaction over the Michael addition.

  • Stable Hydrazone Intermediates: The initial hydrazone formed may be stable and fail to cyclize completely, remaining as an impurity in the final product.

    • Mitigation: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr synthesis of pyrazole-4-carboxylates?

A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (like a β-ketoester) and a hydrazine derivative. The mechanism involves:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[4][8]

Q2: How can I purify my pyrazole-4-carboxylate from unreacted starting materials and side products?

A2: Common purification techniques include:

  • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent is often an effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired pyrazole from starting materials and byproducts based on polarity differences.[9]

  • Acid-Base Extraction: If the product or impurities have acidic or basic functionalities, an acid-base extraction can be used to separate them.

Q3: Can the quality of the hydrazine reagent affect the outcome of the synthesis?

A3: Yes, the quality and form of the hydrazine reagent are critical.

  • Purity: Impurities in the hydrazine can lead to side reactions and lower yields. It is advisable to use high-purity hydrazine or to purify it before use.

  • Stability: Hydrazine and its derivatives can be unstable. Hydrazine sulfate is a more stable solid alternative to the more volatile liquid hydrazine hydrate.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Major Product Yield (%)Regioisomer RatioReference
Ethyl BenzoylacetateHydrazine Hydrate1-PropanolAcetic Acid1001High (not specified)N/A[5]
Ethyl AcetoacetatePhenylhydrazineEthanolAcetic AcidReflux1Not specifiedMixture[1]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-DimethylacetamideAcidic mediumRoom TempNot specified74-7798:2[10]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolNoneRoom TempNot specifiedEquimolar mixture1:1[10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate [9]

  • Reactants:

    • Ethyl 2-formyl-3-oxopropanoate (1 equivalent)

    • Hydrazine (1 equivalent)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol in a round-bottom flask and cool in an ice bath.

    • Slowly add hydrazine to the solution with stirring.

    • Allow the reaction mixture to stir at room temperature for 17 hours.

    • Remove the ethanol by vacuum distillation.

    • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent.

Protocol 2: Knorr-type Synthesis of a Pyrazolone [5]

  • Reactants:

    • Ethyl benzoylacetate (1 equivalent)

    • Hydrazine hydrate (2 equivalents)

    • 1-Propanol (solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and a few drops of glacial acetic acid.

    • Heat the mixture on a hot plate at approximately 100°C with stirring for 1 hour.

    • Monitor the reaction by TLC.

    • Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with stirring.

    • Allow the mixture to cool slowly to facilitate crystallization.

    • Filter the solid product, wash with water, and air dry.

Visualizations

Knorr_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing in Solvent with Catalyst 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Heating Heating (e.g., Reflux) Mixing->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching/ Precipitation Monitoring->Quenching Filtration Filtration Quenching->Filtration Purification Purification (Chromatography/ Recrystallization) Filtration->Purification Final_Product Pure Pyrazole-4-carboxylate Purification->Final_Product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield of Pyrazole-4-carboxylate Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions (Temp, Catalyst) Low_Yield->Suboptimal_Conditions Side_Reactions Side Reactions Low_Yield->Side_Reactions Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Optimize_Catalyst Optimize Catalyst (Type, Amount) Suboptimal_Conditions->Optimize_Catalyst Minimize_Side_Products Modify Conditions to Minimize Side Products Side_Reactions->Minimize_Side_Products Use_Pure_Reagents Use High-Purity Reagents Reagent_Quality->Use_Pure_Reagents

References

"Ethyl 3-cyclopropylpyrazole-4-carboxylate" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-cyclopropylpyrazole-4-carboxylate

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound typically involves the condensation of a β-ketoester equivalent bearing a cyclopropyl group with a hydrazine source. A common approach is the reaction of ethyl 2-(cyclopropylcarbonyl)-3-ethoxyacrylate with hydrazine hydrate. Another route involves the reaction of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate with hydrazine. The choice of route can depend on the availability of starting materials, desired purity profile, and scalability.

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

A2: Key parameters to monitor during scale-up include:

  • Temperature Control: Exothermic events can occur, especially during the initial condensation and cyclization steps. Maintaining a consistent temperature is crucial for controlling side reactions and ensuring product quality.[1][2]

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly hydrazine, is important to manage the reaction exotherm and minimize impurity formation.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.[2]

  • Solvent Selection: The choice of solvent affects reaction kinetics, solubility of intermediates and products, and the ease of product isolation. Protic solvents like ethanol are commonly used.[3]

Q3: Are there any known stability issues with the cyclopropyl group during synthesis?

A3: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under harsh acidic or high-temperature conditions.[4] It is important to control the pH and temperature throughout the process to maintain the integrity of the cyclopropyl moiety.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected based on small-scale experiments.

  • A large amount of starting material remains unreacted.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inadequate Temperature Control Monitor the internal reaction temperature closely. Implement a more efficient cooling system for the reactor. Consider a semi-batch process with controlled addition of the limiting reagent.Poor heat dissipation on a larger scale can lead to side reactions or decomposition of reactants and products.[1][2]
Poor Mixing Increase the agitation speed. Evaluate the impeller design and reactor geometry to ensure efficient mixing for the increased volume.Inefficient mixing can lead to localized areas of low reagent concentration, slowing down the reaction rate.[2]
Incorrect Stoichiometry Re-verify the molar ratios of all reactants. Ensure accurate weighing and dispensing of all materials on a larger scale.Scaling errors in reagent quantities can lead to an excess or deficit of a key component, limiting the reaction.
Decomposition of Hydrazine Use fresh, high-quality hydrazine hydrate. Consider using a salt of hydrazine (e.g., hydrazine sulfate) if stability is a concern.Hydrazine can decompose over time, leading to a lower effective concentration.
Problem 2: Formation of Regioisomer Impurities

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of an isomeric pyrazole species (e.g., Ethyl 5-cyclopropylpyrazole-4-carboxylate).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Lack of Regiocontrol in Cyclization Modify the reaction conditions. Lowering the reaction temperature or changing the solvent polarity can influence the regioselectivity of the cyclization step.The formation of pyrazole regioisomers is a common challenge in syntheses involving unsymmetrical 1,3-dicarbonyl compounds.[5]
Nature of the Starting Materials If using a β-ketoester, ensure its purity and that it exists predominantly in the desired tautomeric form.The tautomeric equilibrium of the starting material can influence the site of nucleophilic attack by hydrazine.
pH of the Reaction Medium Carefully control the pH of the reaction mixture. The use of a buffer system may help to improve regioselectivity.The acidity or basicity of the medium can affect the reactivity of the different electrophilic centers in the intermediate.
Problem 3: Difficulties with Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid, making filtration difficult.

  • Column chromatography, which was effective at the lab scale, is not practical for large quantities.[1]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Supersaturation or Rapid Crystallization Control the cooling rate during crystallization. Employing seed crystals can promote the formation of a more crystalline and filterable solid.Rapid precipitation often leads to the formation of amorphous solids or oils that are difficult to handle.
Presence of Tarry Impurities Perform a pre-purification work-up step, such as an extraction with an immiscible solvent or treatment with activated carbon, to remove highly colored or tarry impurities.Impurities can interfere with the crystallization process.
Unfavorable Solvent System for Crystallization Screen for alternative crystallization solvents. An anti-solvent addition technique may also be effective.The ideal crystallization solvent should provide good solubility at high temperatures and poor solubility at low temperatures.

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a stirred solution of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate (1.0 eq) in ethanol (5 volumes), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

Logical Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing No Deviation adjust_cooling Improve Cooling/Control Addition check_temp->adjust_cooling Deviation Found check_reagents Verify Reagent Stoichiometry & Quality check_mixing->check_reagents Efficient adjust_agitation Increase Agitation/Redesign Impeller check_mixing->adjust_agitation Inefficient reweigh_reagents Re-weigh & Use Fresh Reagents check_reagents->reweigh_reagents Error Found end_good Yield Improved adjust_cooling->end_good adjust_agitation->end_good reweigh_reagents->end_good

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reactants Charge Reactor with Starting Material & Solvent add_hydrazine Dropwise Addition of Hydrazine Hydrate charge_reactants->add_hydrazine reflux Heat to Reflux & Monitor add_hydrazine->reflux cool_down Cool to Room Temperature reflux->cool_down concentrate Concentrate under Vacuum cool_down->concentrate precipitate Precipitate with Water concentrate->precipitate filter_dry Filter and Dry Product precipitate->filter_dry

Caption: Step-by-step workflow for the synthesis process.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor aqueous solubility of pyrazole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting and FAQs

This section provides answers to common questions and issues encountered during experiments involving pyrazole derivatives with low aqueous solubility.

Q1: My pyrazole derivative is precipitating out of my aqueous buffer during my biological assay. What can I do?

A1: Premature precipitation can significantly impact the accuracy and reproducibility of your results. Here are several strategies to address this:

  • Co-solvents: Introduce a biocompatible co-solvent to your aqueous buffer. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and gradually increase it while monitoring for any effects on your assay.[1]

  • pH Adjustment: If your pyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of your buffer can significantly increase its solubility. For weakly basic pyrazoles, lowering the pH can lead to protonation and increased solubility. Conversely, for weakly acidic pyrazoles, increasing the pH can result in deprotonation and enhanced solubility.[2][3]

  • Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can lead to the formation of micelles that encapsulate the hydrophobic pyrazole derivative, thereby increasing its apparent solubility.[2][4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in aqueous solutions. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[5]

Q2: I am struggling to prepare a stock solution of my pyrazole derivative for my experiments. Which organic solvent should I use?

A2: The choice of an appropriate organic solvent is crucial for preparing a concentrated stock solution that can be further diluted into your aqueous experimental media.

  • Common Solvents: For many pyrazole derivatives, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective. Ethanol is also a widely used solvent.

  • Solubility Testing: It is always recommended to perform small-scale solubility tests with a few different solvents to identify the most suitable one for your specific compound.

  • Final Concentration in Assay: When using a high-concentration organic stock solution, ensure that the final concentration of the organic solvent in your aqueous assay medium is low enough (typically <1%) to avoid any solvent-induced artifacts or toxicity.

Q3: What are the key factors that influence the solubility of pyrazole derivatives?

A3: Several structural and physicochemical factors contribute to the solubility of pyrazole derivatives:

  • Molecular Structure: The presence of polar functional groups like hydroxyl (-OH) or amino (-NH2) groups can increase aqueous solubility, while non-polar groups such as alkyl or aryl substituents tend to decrease it.[3]

  • Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state, lead to high crystal lattice energy, making it more difficult for the solvent to break the crystal structure and dissolve the compound.[3]

  • pH and pKa: For ionizable pyrazole derivatives, the relationship between the pH of the solution and the pKa of the compound is a critical determinant of solubility.[2]

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[3]

Q4: How can I improve the oral bioavailability of my poorly soluble pyrazole-based drug candidate?

A4: Enhancing aqueous solubility is a key strategy for improving the oral bioavailability of poorly soluble compounds. In addition to the methods mentioned above, consider these formulation approaches:

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This can significantly increase the dissolution rate and apparent solubility. Common methods for preparing solid dispersions include solvent evaporation, fusion (melting), and hot-melt extrusion.[6][7][8]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation. Techniques like micronization and nanosuspension can be employed.

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in aqueous solubility of Celecoxib, a well-known pyrazole derivative, using various solubilization techniques.

Pyrazole DerivativeTechniqueVehicle/CarrierSolubility (µg/mL)Fold IncreaseReference
Celecoxib-Water~3-[9]
CelecoxibCo-solvency1:4 Ethanol:PBS (pH 7.2)200~67
CelecoxibSurfactant5% Cremophor RH401434.7~717[9]
CelecoxibSolid DispersionPVP K25 (1:5 drug-to-polymer ratio)44.23~12.7[6]
CelecoxibSolid DispersionUrea (1:5 ratio, fusion method)267.24~89[7]
3,5-Dimethylpyrazole-WaterSoluble (1.646e+04 mg/L at 25 °C)-
4-Amino-1H-pyrazole-3-carboxylic acid-WaterSlightly soluble (8.8 g/L at 25 °C)-[10]
Pyrazole-based Kinase InhibitorStructural ModificationAqueous media~60-[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to solubility enhancement.

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of an ionizable pyrazole derivative as a function of pH.

Materials:

  • Pyrazole derivative

  • Series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Scintillation vials or similar containers

  • Orbital shaker or rotator

  • Filtration device (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the pyrazole derivative to each vial containing a buffer of a specific pH. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium solubility.

  • After equilibration, carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.

  • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved pyrazole derivative in each sample using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH value to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a pyrazole derivative with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Pyrazole derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Eudragit EPO)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the pyrazole derivative and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:3, 1:5).[8]

  • Dissolve both the pyrazole derivative and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • Alternatively, the solution can be poured into a petri dish and the solvent can be evaporated in a vacuum oven.

  • The resulting solid mass is the solid dispersion. Scrape the solid from the flask or petri dish.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

  • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state of the drug.

Protocol 3: Micellar Solubilization Using a Surfactant

Objective: To increase the apparent aqueous solubility of a pyrazole derivative by incorporating it into surfactant micelles.

Materials:

  • Pyrazole derivative

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Scintillation vials

  • Orbital shaker

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of surfactant solutions in the aqueous buffer at concentrations ranging from below to well above the critical micelle concentration (CMC) of the chosen surfactant.[12]

  • Add an excess amount of the pyrazole derivative to each vial containing the surfactant solution.

  • Seal the vials and shake them at a constant temperature for 24-48 hours to reach equilibrium.[12]

  • After equilibration, filter the samples through a 0.45 µm syringe filter to remove undissolved drug.

  • Dilute the filtered samples appropriately and quantify the concentration of the dissolved pyrazole derivative using a suitable analytical method.

  • Plot the solubility of the pyrazole derivative as a function of the surfactant concentration. A significant increase in solubility is expected above the CMC.

Visualizations

Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical workflow for troubleshooting and addressing poor solubility issues with pyrazole derivatives during experiments.

TroubleshootingWorkflow start Start: Poorly Soluble Pyrazole Derivative precip_assay Precipitation in Aqueous Assay? start->precip_assay stock_issue Difficulty Preparing Stock Solution? precip_assay->stock_issue No solubilization_strategy Select Solubilization Strategy precip_assay->solubilization_strategy Yes bioavailability_issue Low Oral Bioavailability? stock_issue->bioavailability_issue No solvent_screen Screen Organic Solvents (DMSO, DMF, Ethanol) stock_issue->solvent_screen Yes formulation_strategy Select Formulation Strategy bioavailability_issue->formulation_strategy Yes cosolvents Use Co-solvents (e.g., Ethanol, PEG) solubilization_strategy->cosolvents ph_adjust pH Adjustment (if ionizable) solubilization_strategy->ph_adjust surfactants Use Surfactants (e.g., Tween 80) solubilization_strategy->surfactants cyclodextrins Cyclodextrin Complexation solubilization_strategy->cyclodextrins end_assay Optimized Assay Conditions cosolvents->end_assay ph_adjust->end_assay surfactants->end_assay cyclodextrins->end_assay solid_dispersion Solid Dispersion (e.g., with PVP) formulation_strategy->solid_dispersion particle_size Particle Size Reduction (Micronization) formulation_strategy->particle_size end_bioavailability Improved Bioavailability solid_dispersion->end_bioavailability particle_size->end_bioavailability end_stock Stable Stock Solution solvent_screen->end_stock

Caption: A troubleshooting workflow for addressing solubility challenges with pyrazole derivatives.

Mechanism of Micellar Solubilization

This diagram illustrates how surfactant micelles encapsulate a poorly soluble pyrazole derivative, increasing its solubility in an aqueous environment.

MicellarSolubilization cluster_before Below Critical Micelle Concentration (CMC) cluster_after Above Critical Micelle Concentration (CMC) cluster_micelle Micelle s1 S pyrazole1 P s2 S s3 S s4 S s5 S s6 S m1 S m2 S m3 S m4 S m5 S m6 S m7 S m8 S pyrazole_in P label_below Poorly Soluble Pyrazole (P) in Aqueous Media with Surfactant Monomers (S) label_above Pyrazole Encapsulated in Surfactant Micelle, Increasing Apparent Solubility cluster_before cluster_before cluster_after cluster_after

Caption: The mechanism of micellar solubilization of a pyrazole derivative.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for substituted pyrazoles.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or, in some cases, completely absent?

A: This is a common observation for N-unsubstituted pyrazoles and is primarily due to two phenomena:

  • Prototropic Tautomerism: The N-H proton can undergo rapid exchange between the two nitrogen atoms of the pyrazole ring. If the rate of this exchange is comparable to the NMR timescale, it results in significant broadening of the signal.[1]

  • Solvent Exchange: In protic solvents such as methanol-d₄ or D₂O, the N-H proton can exchange with the deuterium atoms of the solvent. This exchange can broaden the signal to the point where it disappears into the baseline.[1]

Troubleshooting Steps:

  • Use an Aprotic Solvent: Recording the spectrum in an aprotic solvent like DMSO-d₆ or CDCl₃ can slow down the proton exchange with the solvent.[1]

  • Low-Temperature NMR: Cooling the sample can decrease the rate of tautomeric exchange, often resulting in a sharper, more defined N-H signal.[1][2]

  • D₂O Exchange: To confirm the identity of an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. If the broad peak is an N-H signal, it will exchange with deuterium and disappear.[1]

Q2: I expected to see distinct signals for protons at the C3 and C5 positions of my unsymmetrically substituted pyrazole, but the ¹H NMR spectrum shows fewer signals than anticipated.

A: This is also a consequence of rapid prototropic tautomerism. In an unsymmetrically substituted pyrazole, the rapid exchange of the N-H proton between the two nitrogen atoms can make the C3 and C5 positions (and their attached protons) chemically equivalent on average over the NMR timescale. This leads to a simplified spectrum with time-averaged signals.[1]

Troubleshooting Workflow:

G start Fewer than Expected Ring Proton Signals reason Rapid Tautomeric Exchange start->reason solution1 Low-Temperature NMR reason->solution1 solution2 Use Aprotic, Non-polar Solvent reason->solution2 outcome1 Observe Separate Signals for Tautomers solution1->outcome1 solution2->outcome1

Caption: Troubleshooting workflow for resolving overlapping signals due to tautomerism.

Q3: How can I definitively distinguish between N1 and N2 isomers of a substituted pyrazole?

A: The most reliable method for distinguishing between N-substituted pyrazole isomers is through-space correlation NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY).

  • NOESY/ROESY: An NOE is observed between protons that are close in space (typically < 5 Å).[3][4] For an N1-substituted pyrazole, an NOE correlation will be observed between the protons of the N1-substituent and the H5 proton of the pyrazole ring. This correlation will be absent for the corresponding N2-isomer.

Logical Relationship for Isomer Differentiation:

G exp Perform 2D NOESY or ROESY Experiment obs Observe NOE between N1-substituent and H5 exp->obs conclusion1 Structure is N1-isomer obs->conclusion1 YES conclusion2 Structure is N2-isomer obs->conclusion2 NO

Caption: Logic diagram for differentiating N1 and N2 pyrazole isomers using NOE.

Q4: The chemical shifts of my pyrazole ring protons are not what I expected based on standard values. What factors could be causing this?

A: The electronic environment of the pyrazole ring is highly sensitive to the nature of its substituents.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups increase the electron density on the ring, causing the ring protons to be more shielded and appear at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -C(O)R decrease the electron density on the ring, leading to deshielding of the ring protons and a higher chemical shift (downfield).[5]

  • Solvent Effects: The polarity of the solvent can also influence chemical shifts. Hydrogen bonding interactions between the solvent and the pyrazole can alter the electronic distribution in the ring.[6]

Data Presentation: Typical Chemical Shift Ranges

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles. Note that these are approximate ranges and the actual values will depend on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Substituted Pyrazoles in CDCl₃ or DMSO-d₆

ProtonChemical Shift Range (ppm)Notes
N-H10.0 - 14.0Often broad; exchangeable with D₂O.[1]
H37.5 - 8.5Influenced by substituents at C5 and N1.
H46.0 - 7.0Generally the most shielded ring proton.
H57.0 - 8.0Influenced by substituents at C3 and N1.

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Pyrazoles in CDCl₃ or DMSO-d₆

CarbonChemical Shift Range (ppm)Notes
C3130 - 155Highly dependent on substitution.[7][8]
C4100 - 115Typically the most upfield ring carbon.[7]
C5120 - 145Highly dependent on substitution.[7][8]

Key Experimental Protocols

1. Standard 1D NMR (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition (¹H): Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

  • Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. A longer acquisition time and a larger number of scans are usually required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.

2. 2D NMR for Structural Elucidation:

For unambiguous peak assignments, a suite of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is useful for identifying adjacent protons on the pyrazole ring and on substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for assigning the protonated carbons of the pyrazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is invaluable for identifying quaternary carbons and for piecing together the carbon skeleton, especially for distinguishing between isomers.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. As mentioned in Q3, this is critical for determining the regiochemistry of N-substitution.[4][10]

Experimental Workflow for Structure Elucidation:

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Count & Splitting) HSQC HSQC (¹J C-H Correlations) H1->HSQC COSY COSY (³J H-H Correlations) H1->COSY C13 ¹³C NMR (Carbon Count) C13->HSQC C13->HSQC HMBC HMBC (²⁻³J C-H Correlations) HSQC->HMBC COSY->HMBC NOESY NOESY (Through-Space Correlations) HMBC->NOESY Structure Final Structure Assignment NOESY->Structure

Caption: Recommended experimental workflow for the complete structural elucidation of substituted pyrazoles.

References

Preventing degradation of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" during chemical reactions and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For maximum stability and to prevent degradation, this compound should be stored at -20°C.[1][2] Before use, it is recommended to centrifuge the vial to ensure maximum recovery of the product.[1][2]

Q2: What are the main functional groups in this compound that are susceptible to degradation?

A2: The primary functional groups that may be susceptible to degradation under certain reaction conditions are the ethyl ester, the pyrazole ring, and to a lesser extent, the cyclopropyl group. The ester is prone to hydrolysis under acidic or basic conditions. The pyrazole ring contains reactive nitrogen atoms that can undergo various side reactions.

Q3: Can the pyrazole ring itself degrade?

A3: The pyrazole ring is generally a stable aromatic system. However, under harsh conditions such as high temperatures or strong oxidizing or reducing agents, ring integrity may be compromised. The thermal stability of pyrazole derivatives can vary depending on the substituents.[3][4][5]

Q4: Are there any known incompatibilities with common reagents or solvents?

A4: While specific incompatibility data for this compound is limited, general precautions should be taken. Avoid strong acids and bases to prevent ester hydrolysis. Highly reactive organometallic reagents may interact with the acidic N-H of the pyrazole. Care should be taken with strong oxidizing agents which could potentially affect the pyrazole or cyclopropyl groups.

Troubleshooting Guides

Issue 1: Low yield or product degradation during synthesis or modification.

Possible Cause 1: Ester Hydrolysis The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of acid or base catalysts and water.

  • Troubleshooting Steps:

    • Control pH: Ensure the reaction medium is neutral if possible. If acidic or basic conditions are required, consider using milder reagents or shorter reaction times.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. Dry glassware thoroughly before use.

    • Protecting Groups: If the ester is not the desired reactive site, consider protecting the pyrazole N-H with a suitable protecting group like Boc or THP to modulate reactivity and stability.[6][7]

Possible Cause 2: Thermal Degradation Elevated temperatures can lead to decomposition.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.

    • Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged heating after completion.

Possible Cause 3: Unwanted Side Reactions on the Pyrazole Ring The nitrogen atoms of the pyrazole ring can undergo undesired reactions such as N-alkylation, N-acylation, or complexation with metal catalysts.

  • Troubleshooting Steps:

    • Protecting Groups: Utilize N-protecting groups to block the reactivity of the pyrazole nitrogen when necessary.[6][8]

    • Choice of Base: When a base is required, a non-nucleophilic, sterically hindered base can help prevent unwanted reactions at the nitrogen.

Issue 2: Formation of Impurities during Work-up and Purification.

Possible Cause 1: Degradation on Silica Gel The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Neutralized Silica Gel: Use silica gel that has been washed with a solution of a mild base (e.g., triethylamine in the eluent) and then dried.

    • Alternative Stationary Phases: Consider using alternative chromatography media such as alumina (basic or neutral) or reverse-phase silica.

    • Rapid Purification: Minimize the time the compound spends on the column.

Possible Cause 2: Decomposition during Solvent Removal Heating during solvent evaporation can lead to thermal degradation.

  • Troubleshooting Steps:

    • Use a Rotovap with Controlled Temperature: Keep the water bath temperature as low as possible while still allowing for efficient solvent removal.

    • High-Vacuum Evaporation: Utilize a high-vacuum pump to remove high-boiling solvents at lower temperatures.

Data Summary

ParameterValueSource
Molecular Formula C10H11N3O3[1][2]
Molecular Weight 221.21 g/mol [1][2]
CAS Number 1246471-38-4[1][2]
Recommended Storage -20°C[1][2]
Shipping Temperature Room Temperature[1][2]

Experimental Protocols

General Protocol for N-Alkylation of this compound with Minimal Degradation

This protocol provides a generalized method for the N-alkylation of the pyrazole ring, a common reaction for this class of compounds. The key is to use mild conditions to prevent ester hydrolysis and other side reactions.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >100°C and cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents. For example, anhydrous DMF or acetonitrile.

    • Ensure the alkylating agent (e.g., alkyl halide) is pure and dry.

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2-1.5 equivalents). Avoid strong bases like NaOH or KOH to minimize ester hydrolysis.

    • Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied. Avoid excessive temperatures.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine to remove residual base and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature.

    • Purify the crude product by column chromatography on silica gel, preferably using a solvent system with a small amount of triethylamine to prevent degradation on the column.

Visualizations

experimental_workflow prep Reagent & Glassware Preparation (Anhydrous) setup Reaction Setup (Inert Atmosphere) prep->setup dissolve Dissolve Pyrazole in Anhydrous Solvent setup->dissolve add_base Add Mild Base (e.g., K2CO3) dissolve->add_base add_reagent Add Alkylating Agent (Slowly, RT) add_base->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor workup Aqueous Work-up (Cold Water) monitor->workup Reaction Complete extract Extraction (e.g., Ethyl Acetate) workup->extract purify Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: A typical experimental workflow for the N-alkylation of this compound.

troubleshooting_tree start Low Product Yield or Presence of Impurities check_hydrolysis Check for Carboxylic Acid byproduct (LC-MS/IR) start->check_hydrolysis hydrolysis_yes Ester Hydrolysis Likely check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Hydrolysis Unlikely check_hydrolysis->hydrolysis_no No solution_hydrolysis Use Anhydrous Conditions Use Milder Base/Acid Protect N-H Group hydrolysis_yes->solution_hydrolysis check_thermal Was the reaction heated for a prolonged period? hydrolysis_no->check_thermal thermal_yes Thermal Degradation Possible check_thermal->thermal_yes Yes thermal_no Thermal Degradation Unlikely check_thermal->thermal_no No solution_thermal Lower Reaction Temperature Monitor Reaction Closely thermal_yes->solution_thermal check_side_reactions Are there unexpected N-substituted byproducts? thermal_no->check_side_reactions side_reactions_yes Side Reactions on Pyrazole N check_side_reactions->side_reactions_yes Yes solution_side_reactions Use N-Protecting Group Use Non-nucleophilic Base side_reactions_yes->solution_side_reactions

Caption: A troubleshooting decision tree for diagnosing degradation issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the synthesis of functionalized pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halopyrazoles in palladium-catalyzed cross-coupling reactions?

The general reactivity order of halopyrazoles is dictated by the carbon-halogen bond strength, following the trend: C-I < C-Br < C-Cl.[1] Consequently, iodopyrazoles are typically the most reactive, followed by bromopyrazoles, and then chloropyrazoles, which often require more active catalyst systems.[1]

Q2: How do I choose between a palladium or copper catalyst for N-arylation of a pyrazole?

Both palladium and copper catalysts are effective for N-arylation of pyrazoles. Copper-catalyzed conditions, often referred to as Ullmann-type couplings, are well-established and can be cost-effective. These reactions often use a copper(I) source like CuI with a diamine ligand.[2][3] Palladium-catalyzed Buchwald-Hartwig amination is another powerful method, particularly for constructing C-N bonds with a broad range of aryl halides and amines. The choice may depend on the specific substrates, functional group tolerance, and desired reaction conditions.

Q3: My pyrazole has an unprotected N-H group. Do I need to protect it before performing a cross-coupling reaction?

While N-protection can prevent potential side reactions and improve yields in some cases, many modern catalyst systems are capable of selectively performing cross-coupling on unprotected pyrazoles.[1] However, if you are experiencing issues such as dehalogenation in a Suzuki coupling, protecting the pyrazole nitrogen can be a beneficial strategy to consider.[1]

Q4: What are the key factors to consider when selecting a ligand for a palladium-catalyzed cross-coupling with a pyrazole substrate?

Ligand selection is critical for a successful cross-coupling reaction. Key factors include:

  • Steric Bulk: Bulky ligands, such as biarylphosphines (e.g., XPhos, SPhos, tBuDavePhos), often promote the reductive elimination step and can be effective for challenging substrates.[1][4]

  • Electron-donating properties: Electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.

  • Bite Angle (for bidentate ligands): The geometry of the ligand can influence the stability and reactivity of the palladium complex.

Screening a small panel of ligands is often the best approach to identify the optimal choice for a specific transformation.

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid is resulting in low to no product yield. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may be decomposing.

    • Solution: Use a palladium precatalyst (e.g., XPhos Pd G2) that readily forms the active catalytic species.[1][5] Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst. The formation of a black precipitate ("palladium black") is an indicator of catalyst decomposition.[1]

  • Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly trimerization to boroxines.

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt.

  • Suboptimal Base or Solvent: The choice of base and solvent system is crucial for the transmetalation step.

    • Solution: Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] The solvent system often benefits from the presence of water (e.g., dioxane/water mixture), but anhydrous conditions may be necessary to minimize side reactions like protodeboronation.[6]

  • Low Reaction Temperature: The oxidative addition step can be slow, especially with less reactive aryl bromides or chlorides.

    • Solution: Gradually increase the reaction temperature. The use of microwave irradiation can often significantly reduce reaction times and improve yields.[5]

Problem 2: Significant Dehalogenation Side Product

Question: I am observing a significant amount of dehalogenated pyrazole as a byproduct in my Suzuki coupling of a 4-iodopyrazole. How can I minimize this side reaction?

Answer: Dehalogenation is a common side reaction, particularly with electron-rich heteroaryl halides like iodopyrazoles. Here are some strategies to mitigate this issue:

  • Substrate Reactivity: Iodopyrazoles are more prone to dehalogenation than their bromo or chloro counterparts.

    • Solution: If possible, consider using the corresponding 4-bromopyrazole, which often provides a good balance of reactivity and stability.[1]

  • Unprotected Pyrazole N-H: The acidic proton on an unprotected pyrazole can contribute to dehalogenation.

    • Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl, or Benzyl).

  • Reaction Conditions: The choice of base and the presence of water can influence the extent of dehalogenation.

    • Solution: Use anhydrous conditions and consider weaker bases like K₂CO₃ or Cs₂CO₃.[5]

Problem 3: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a 4-chloropyrazole with a primary amine is giving a low yield. What should I try?

Answer: The amination of less reactive aryl chlorides requires a highly active catalyst system.

  • Catalyst and Ligand Choice: Standard catalyst systems may not be effective for chloropyrazoles.

    • Solution: Employ highly active catalyst systems with bulky, electron-rich biarylphosphine ligands such as tBuDavePhos, AdBrettPhos, or XPhos. Using a pre-formed palladacycle can also be beneficial.

  • Base Selection: A strong base is typically required for the amination of aryl chlorides.

    • Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is anhydrous and of high purity.

  • Reaction Temperature: Higher temperatures are often necessary to promote the oxidative addition of the C-Cl bond.

    • Solution: Increase the reaction temperature, often in the range of 80-110 °C.

Problem 4: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Question: I am seeing a significant amount of homocoupled alkyne (Glaser product) in my Sonogashira reaction with a 4-iodopyrazole. How can I avoid this?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Exclude Oxygen: Rigorous exclusion of oxygen is critical.

    • Solution: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of an inert atmosphere throughout the reaction.

  • "Copper-Free" Conditions: The copper co-catalyst is the primary culprit for Glaser coupling.

    • Solution: Employ a "copper-free" Sonogashira protocol. These methods often require a different palladium catalyst system and may need higher temperatures or a different base.

Data Presentation: Catalyst System Comparison

The following tables summarize quantitative data for various cross-coupling reactions with pyrazole substrates to aid in catalyst and condition selection.

Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles [1]

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95Most reactive, but prone to dehalogenation.
BromoXPhos Pd G2, K₃PO₄High80-93Good balance of reactivity and stability.
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems.

Table 2: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazole with Piperidine

HalogenPd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)
IodoPd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene160 (MW)10 min78
BromoPd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene160 (MW)10 min95
ChloroPd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene160 (MW)10 min83

Table 3: Sonogashira Coupling of 4-Halopyrazoles [1]

HalogenCatalyst System (Example)Co-catalystRelative ReactivityTypical Yield Range (%)
IodoPdCl₂(PPh₃)₂CuIHighest70-90
BromoPd(PPh₃)₄CuIModerate50-80
ChloroPd₂(dba)₃, XPhosCuILow30-60

Table 4: Heck-Mizoroki Reaction of 1-Trityl-4-iodopyrazole with Methyl Acrylate

Pd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)NoneEt₃NDMF802446
Pd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF802495
Pd(OAc)₂ (1)PPh₃ (4)Et₃NDMF802450

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole [6]

Materials:

  • 4-Bromopyrazole

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., [1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II) (Pd(dcpf)Cl₂)) (2-5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 equiv), the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium pre-catalyst under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazole

Materials:

  • 1-Trityl-4-bromopyrazole

  • Amine (2.0 equiv)

  • Pd(dba)₂ (10 mol%)

  • tBuDavePhos (20 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous xylene

Procedure:

  • To a microwave vial, add 1-trityl-4-bromopyrazole (1.0 equiv), tBuDavePhos, Pd(dba)₂, and sodium tert-butoxide.

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add anhydrous xylene and the amine via syringe.

  • Heat the reaction mixture in a microwave reactor to 160 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of 4-Iodopyrazole [1]

Materials:

  • 4-Iodopyrazole

  • Terminal alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous DMF or THF

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection_Logic start Select Cross-Coupling Type suzuki Suzuki-Miyaura (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald sonogashira Sonogashira (C-C Alkyne) start->sonogashira heck Heck (C-C Alkene) start->heck suzuki_halide Halide? I > Br > Cl suzuki->suzuki_halide buchwald_halide Halide? Br > Cl > I buchwald->buchwald_halide sonogashira_halide Halide? I > Br >> Cl sonogashira->sonogashira_halide heck_halide Halide? I > Br heck->heck_halide suzuki_ligand Ligand Choice: Bulky Biarylphosphines (e.g., SPhos, XPhos) suzuki_halide->suzuki_ligand buchwald_ligand Ligand Choice: Bulky, Electron-Rich (e.g., tBuDavePhos) buchwald_halide->buchwald_ligand sonogashira_catalyst Catalyst: Pd(PPh3)2Cl2/CuI sonogashira_halide->sonogashira_catalyst heck_ligand Ligand Choice: Phosphites (e.g., P(OEt)3) or Phosphines heck_halide->heck_ligand

Caption: Catalyst selection logic for pyrazole cross-coupling.

References

Work-up procedures for reactions involving "Ethyl 3-cyclopropylpyrazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-cyclopropylpyrazole-4-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed to help you navigate common challenges in your experiments involving this compound, from initial synthesis to subsequent functional group transformations.

Synthesis and Purification

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a frequent issue and can often be attributed to several factors:

  • Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring may be slow. Ensure you are monitoring the reaction's progress by Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.

  • Side-Product Formation: The formation of regioisomers is a common problem when using unsymmetrical starting materials. The regioselectivity can be influenced by reaction conditions such as pH and solvent.[1] Experimenting with different solvents or adjusting the pH with a mild acid or base might favor the formation of the desired isomer.[1]

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and a lower yield of the final product.[1] Always ensure the purity of your reagents before starting the reaction.

  • Work-up Losses: Significant amounts of your product may be lost during the work-up and purification steps. Ensure proper phase separation during extractions and minimize the number of transfer steps.

Q2: I am observing an impurity with a similar polarity to my desired this compound, making purification by column chromatography difficult. What could this impurity be and how can I remove it?

A2: This impurity is likely a regioisomer, a common byproduct in pyrazole synthesis.[1] If column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: This technique can be highly effective for separating isomers if a suitable solvent system is found. Experiment with different solvents or solvent mixtures to induce the crystallization of the desired product, leaving the isomeric impurity in the mother liquor.

  • Optimizing Chromatography Conditions: Try using a different solvent system with varying polarities for your column chromatography. Sometimes a small change in the eluent composition can significantly improve separation.

  • Reaction Condition Optimization: As mentioned in Q1, adjusting the reaction conditions (e.g., solvent, temperature, catalyst) can improve the regioselectivity of the reaction, thereby reducing the formation of the unwanted isomer.[1]

Ester Hydrolysis

Q3: I am trying to hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, but the reaction is very slow or incomplete. What can I do?

A3: The hydrolysis of sterically hindered esters or esters on electron-rich heterocyclic systems can be challenging. Here are some troubleshooting steps:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester hydrolysis, especially for hindered esters.

  • Solvent System: Using a co-solvent system like THF/water or dioxane/water can improve the solubility of the starting material and facilitate the reaction.

  • Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. However, be mindful of potential side reactions at higher temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields for sluggish reactions.

Q4: During the basic hydrolysis of the ethyl ester, I am observing a new byproduct. What could it be?

A4: If you are using an alcohol (e.g., methanol, ethanol) as a co-solvent at elevated temperatures, you may be observing transesterification, where the ethyl ester is converted to the corresponding methyl or other alkyl ester. To avoid this, use a non-alcoholic co-solvent like THF or dioxane.

Amide Coupling

Q5: I am performing an amide coupling reaction with the carboxylic acid derived from this compound, but the yield is poor.

A5: Amide bond formation can be influenced by several factors.[2][3] Consider the following to improve your yield:

  • Coupling Reagents: There is a wide variety of amide coupling reagents available. If one is not working well, consider trying another. Common choices include EDC/HOBt, HATU, and DCC/DMAP.[3]

  • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The choice of base and solvent can also be critical.

  • Purity of Reactants: The purity of both the carboxylic acid and the amine is crucial for a successful coupling reaction. Impurities can interfere with the coupling reagents.

Q6: My amide coupling reaction is messy, with multiple spots on the TLC plate. How can I simplify the work-up?

A6: A complex reaction mixture can result from side reactions with the coupling reagents or the decomposition of starting materials.

  • Aqueous Work-up: A standard aqueous work-up can help remove many of the common byproducts from amide coupling reactions. This typically involves washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (to remove unreacted carboxylic acid), and brine.

  • Choice of Coupling Reagent: Some coupling reagents generate byproducts that are easier to remove than others. For example, the dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be removed by filtration.

Experimental Protocols

Protocol 1: General Work-up Procedure for the Synthesis of this compound
  • Solvent Removal: After the reaction is complete (as monitored by TLC), remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Aqueous Quench: To the resulting residue, add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[4]

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine).[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.[4]

Data Presentation

ParameterSynthesisHydrolysisAmide Coupling
Typical Yield 65-85%80-95%50-90%
Reaction Time 4-12 hours2-8 hours6-24 hours
Temperature 25-80 °C25-100 °C0-50 °C
Common Solvents Ethanol, Acetic AcidTHF/Water, Dioxane/WaterDichloromethane, DMF
Purification Method Column Chromatography, RecrystallizationAcid-base extractionColumn Chromatography

Note: The values in this table are approximate and can vary significantly depending on the specific reaction conditions and substrates used.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Cyclocondensation start->reaction Reagents, Solvent, Heat quench Aqueous Quench reaction->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify product Pure Product purify->product analysis NMR, MS, etc. product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

Comparative NMR Spectral Analysis of Ethyl 3-Cyclopropylpyrazole-4-carboxylate and Related Heterocyclic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of ethyl 3-cyclopropylpyrazole-4-carboxylate, presented in comparison with structurally related pyrazole derivatives. This guide provides predicted and experimental NMR data, detailed experimental protocols, and visual aids to facilitate structural elucidation and characterization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and analysis of such novel compounds. This guide presents a detailed NMR spectral analysis of this compound, alongside a comparison with the known spectral data of key analogues: ethyl pyrazole-4-carboxylate and ethyl 3-methyl-1H-pyrazole-4-carboxylate. The data herein is intended to serve as a valuable resource for researchers in the synthesis and characterization of new pyrazole-based entities.

Predicted and Experimental NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its structural analogues. Experimental data for the reference compounds are provided for direct comparison.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental, in ppm)

Proton Assignment This compound (Predicted) Ethyl Pyrazole-4-carboxylate (Experimental) Ethyl 3-Methyl-1H-pyrazole-4-carboxylate (Experimental)
Pyrazole H-5~7.9 - 8.1 (s)8.08 (s, 2H)~7.8 (s, 1H)
Ethyl -CH₂-~4.3 (q)4.31 (q, 2H)~4.2 (q, 2H)
Ethyl -CH₃~1.3 (t)1.36 (t, 3H)~1.3 (t, 3H)
Cyclopropyl -CH-~1.8 - 2.0 (m)--
Cyclopropyl -CH₂-~0.8 - 1.2 (m)--
Pyrazole N-H~12.0 - 13.0 (br s)5.30 (s, 1H)~12.5 (br s, 1H)
3-Methyl -CH₃--~2.4 (s, 3H)

Note: Predicted chemical shifts are estimates based on substituent effects and data from analogous compounds. Experimental conditions such as solvent and concentration can influence actual values.

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, in ppm)

Carbon Assignment This compound (Predicted) Ethyl Pyrazole-4-carboxylate (Experimental) Ethyl 3-Methyl-1H-pyrazole-4-carboxylate (Experimental)
Carbonyl C=O~163 - 165~163~164
Pyrazole C-3~150 - 155~139~148
Pyrazole C-5~138 - 140~139~135
Pyrazole C-4~110 - 115~112~111
Ethyl -CH₂-~60 - 62~60~60
Ethyl -CH₃~14 - 15~14~14
Cyclopropyl -CH-~8 - 12--
Cyclopropyl -CH₂-~4 - 8--
3-Methyl -CH₃--~11

Note: Predicted chemical shifts are estimates. The presence of the cyclopropyl group is expected to have a notable effect on the chemical shift of the attached pyrazole carbon (C-3).

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

  • For ¹H NMR:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm for pyrazoles).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Key Structural Features and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound with predicted proton assignments and a general workflow for NMR spectral analysis.

Ethyl_3_cyclopropylpyrazole_4_carboxylate_Structure cluster_pyrazole Pyrazole Ring cluster_cyclopropyl Cyclopropyl Group cluster_ester Ethyl Ester Group p1 N p2 N-H (~12.5 ppm) p3 C p4 C-H (~8.0 ppm) e1 C=O p3->e1 at C4 p5 C c1 CH (~1.9 ppm) p5->c1 at C3 c2 CH₂ (~1.0 ppm) c3 CH₂ (~1.0 ppm) e2 O e3 CH₂ (~4.3 ppm) e4 CH₃ (~1.3 ppm)

Caption: Predicted ¹H NMR assignments for this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_1H Acquire ¹H Spectrum lock->acquire_1H acquire_13C Acquire ¹³C Spectrum lock->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate for ¹H assign_shifts Assign Chemical Shifts calibrate->assign_shifts integrate->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling structure_elucidation Structure Elucidation analyze_coupling->structure_elucidation

Comparative Analysis of Analytical Techniques for the Characterization of Ethyl 3-cyclopropylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of novel heterocyclic compounds is paramount. Ethyl 3-cyclopropylpyrazole-4-carboxylate, a molecule of interest due to its pyrazole core—a scaffold present in various pharmaceuticals—requires robust analytical methods to determine its structure, purity, and physicochemical properties. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of this compound, supported by predictive data and detailed experimental protocols.

Mass Spectrometry (MS) Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the structural elucidation of volatile and semi-volatile small molecules.[1] The fragmentation pattern of this compound is predicted to be influenced by its three primary structural motifs: the ethyl ester group, the pyrazole ring, and the cyclopropyl substituent.

The molecular ion ([M]•+) is anticipated to be observed, and its subsequent fragmentation will likely proceed through several characteristic pathways common to ethyl esters and pyrazole compounds.[2][3]

Predicted Fragmentation Pathways:

The fragmentation of this compound (C₉H₁₂N₂O₂, Molecular Weight: 180.20 g/mol ) upon electron ionization is governed by the stability of the resulting fragment ions. Key fragmentation processes include:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.[2]

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: A characteristic rearrangement for esters, though its prominence can vary.[4]

  • Cleavage of the Ethyl Group (•CH₂CH₃): Loss of the ethyl radical from the ester moiety.[2]

  • Pyrazole Ring Fragmentation: The pyrazole core is known to undergo fragmentation through the expulsion of hydrogen cyanide (HCN) or a molecule of nitrogen (N₂).[3]

  • Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring may undergo cleavage, potentially leading to the loss of ethylene (C₂H₄).

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation principles and the expected stability of the ions.

m/z Proposed Fragment Ion Neutral Loss Formula of Loss Predicted Relative Abundance
180[C₉H₁₂N₂O₂]•+ (Molecular Ion)--Moderate
152[M - C₂H₄]•+EthyleneC₂H₄Moderate to High
151[M - C₂H₅]•+Ethyl RadicalC₂H₅Moderate
135[M - OC₂H₅]•+Ethoxy RadicalOC₂H₅High
108[M - C₂H₅ - HCN]•+Ethyl Radical, Hydrogen CyanideC₂H₅, HCNModerate
107[M - OC₂H₅ - CO]•+Ethoxy Radical, Carbon MonoxideOC₂H₅, COHigh
79[C₅H₅N]•+(Complex Rearrangement)-Moderate
Visualization of the Fragmentation Pathway

The predicted fragmentation cascade of this compound is illustrated below.

Fragmentation_Pathway cluster_frags M [M]•+ m/z = 180 This compound F152 [M - C₂H₄]•+ m/z = 152 M->F152 - C₂H₄ F135 [M - OC₂H₅]+ m/z = 135 M->F135 - •OC₂H₅ F107 [M - OC₂H₅ - CO]+ m/z = 107 F135->F107 - CO F79 [C₅H₅N]•+ m/z = 79 F107->F79 - C₂H₄

Predicted EI-MS fragmentation pathway for this compound.

Comparison with Alternative Analytical Methods

While GC-MS provides invaluable structural information through fragmentation, a comprehensive characterization relies on orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary data regarding purity, quantification, and precise atomic connectivity.

Parameter Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight & Structural FragmentsPurity, Quantification, Retention TimeAtomic Connectivity & 3D Structure
Sensitivity High (picogram to femtogram)Moderate to High (nanogram to picogram)Low (microgram to milligram)
Sample Requirements Volatile & Thermally StableSoluble in Mobile PhaseSoluble in Deuterated Solvent, Higher Conc.
Structural Detail Inferred from fragmentation patternsNone (requires a reference standard)Highly detailed atomic-level structure
Typical Use Case Identification of unknowns, structural elucidationPurity assessment, quantification, separation of mixtures[5]Definitive structure confirmation, tautomerism studies[6]
Key Advantage High sensitivity and rich structural data from fragmentationExcellent for purity and quantitative analysis[7]Unambiguous structure determination[8]
Limitation Isomers can be difficult to distinguish, requires volatilityCo-elution can occur, provides no structural data aloneLow sensitivity, requires pure sample

Experimental Protocols

GC-MS Analysis Protocol

A standard protocol for obtaining the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.[2][9]

  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Data Analysis: Acquired mass spectra are compared against spectral libraries (e.g., NIST) and interpreted based on known fragmentation rules.[1]

HPLC Analysis Protocol

A reverse-phase HPLC method can be used for purity determination and quantification.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum (e.g., 254 nm).

  • Injection Volume: 10 µL.

Experimental Workflow Visualization

The logical flow from sample preparation to data interpretation for a typical GC-MS experiment is crucial for obtaining reliable results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Volatile Solvent A->B C Transfer to GC Vial B->C D Inject Sample into GC C->D E Separation on Capillary Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Acquire Mass Spectrum G->H I Library Search (NIST) H->I J Interpret Fragmentation H->J K Structural Confirmation I->K J->K

References

A Crystallographic Comparison of Novel Pyrazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Three Novel Pyrazole-4-Carboxylate Derivatives Compared to a Reference Compound, with Supporting X-ray Crystallography Data and Experimental Protocols.

This guide provides an objective comparison of the single-crystal X-ray diffraction data for three recently synthesized pyrazole-4-carboxylate derivatives against a reference compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of novel derivatives is crucial for structure-based drug design and the development of new therapeutic agents. This document summarizes key crystallographic parameters in a clear, tabular format, details the experimental protocols for synthesis and data collection, and visualizes the general experimental workflow.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the reference compound, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and three novel pyrazole-4-carboxylate derivatives. This allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics.

ParameterReference Compound 1Derivative ADerivative B
Compound Name Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[1]Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Formula C₁₁H₁₂N₄O₂[1]C₇H₇F₃N₂O₂[2]C₁₃H₁₄N₂O₂
Crystal System Monoclinic[1]Monoclinic[2]Monoclinic
Space Group Cc (No. 9)[1]P2₁/m (No. 11)[2]P2₁/c
a (Å) 16.146(5)[1]6.8088(8)[2]8.4593(4)[3]
b (Å) 14.653(4)[1]6.7699(9)[2]15.6284(6)[3]
c (Å) 14.621(4)[1]9.9351(12)[2]12.4579(5)[3]
α (°) " 90[1]90[2]90[3]
β (°) " 106.052(8)[1]105.416(3)[2]98.241(3)[3]
γ (°) " 90[1]90[2]90[3]
**Volume (ų) **3324.3(16)[1]441.48(9)[2]1629.5(1)
Z 12[1]2[2]4
Temperature (K) 173(2)[1]200(2)[2]293(2)
R_gt(F) 0.0415[1]0.0398[2]0.044
wR_ref(F²) 0.0965[1]0.1192[2]0.127

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection for each compound are provided below.

Reference Compound 1: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[1]
  • Synthesis: This compound was synthesized using a known synthetic procedure.[1]

  • Crystallization: Colorless crystals suitable for X-ray diffraction were obtained by evaporation at room temperature.[1]

  • X-ray Data Collection: A colorless block crystal of dimensions 0.22 × 0.21 × 0.20 mm was used. Data were collected on a PHOTON 100 CMOS diffractometer using Mo Kα radiation (λ = 0.71073 Å) via ω-scans.[1]

  • Structure Refinement: All hydrogen atoms were identified in difference Fourier syntheses. C—H hydrogen atoms were placed on calculated positions and refined using a riding model.[1]

Derivative A: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate[2]
  • Synthesis and Crystallization: Crystals of the title compound were obtained from an ethanolic solution.[2]

  • X-ray Data Collection: A colorless prism crystal with dimensions 0.32 × 0.19 × 0.11 mm was used for data collection.[2] The data were collected at 200(2) K.

  • Structure Refinement: The structure was solved and refined using standard methods. H atoms bonded to C atoms were placed in calculated positions.[2]

Derivative B: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
  • Synthesis: The title compound was synthesized by the reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine. The product was crystallized from ethanol.

  • X-ray Data Collection: A brown prismatic single crystal with dimensions of 0.3 × 0.27 × 0.25 mm was used for data collection. The structure was solved by direct methods and refined by full-matrix least-squares on F².

  • Structure Refinement: All H atoms were placed in calculated positions and included in the final cycles of refinement using a riding model.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from the synthesis of the pyrazole-4-carboxylate derivatives to their structural elucidation and analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Analysis Reactants Starting Materials (e.g., Hydrazine derivative, β-ketoester) Reaction Cyclocondensation Reaction Reactants->Reaction Solvent, Catalyst Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification PureCompound Purified Pyrazole Derivative Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) PureCompound->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection MountedCrystal Mounted Single Crystal DataCollection X-ray Data Collection (Diffractometer) MountedCrystal->DataCollection DataProcessing Data Processing (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing ProcessedData Processed Diffraction Data StructureSolution Structure Solution (e.g., Direct Methods, Patterson Method) ProcessedData->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure & Validation StructureRefinement->FinalStructure

Caption: General workflow for the synthesis and X-ray crystallographic analysis of pyrazole derivatives.

References

A Comparative Analysis of Ethyl 3-cyclopropylpyrazole-4-carboxylate and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide has been compiled to evaluate the performance of Ethyl 3-cyclopropylpyrazole-4-carboxylate and its analogs, providing valuable insights for researchers, scientists, and drug development professionals. This guide offers a detailed examination of their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.

Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate, a heterocyclic compound with the empirical formula C₉H₁₂N₂O₂, serves as a key scaffold in the development of various therapeutic agents.[1] The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The introduction of a cyclopropyl group at the 3-position of the pyrazole ring is of particular interest for its potential to modulate the compound's conformational rigidity and metabolic stability, thereby influencing its biological profile.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves the cyclocondensation of a β-ketoester derivative with a hydrazine. Variations in the starting materials allow for the introduction of different substituents on the pyrazole ring, leading to a diverse library of analogs for biological screening.

Table 1: Physicochemical Properties of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate

PropertyValue
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Form Solid
SMILES String CCOC(C1=CNN=C1C2CC2)=O
InChI Key HGCJVGPZFAUPOM-UHFFFAOYSA-N

Source: Sigma-Aldrich[1]

Comparative Biological Evaluation

The primary focus of this guide is the comparative analysis of the biological performance of this compound and its analogs. Research has indicated that pyrazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines. For instance, a study on vicinal diaryl pyrazole ethyl carboxylate analogs demonstrated significant antiproliferative activity against the PANC-1 pancreatic cancer cell line, with some compounds exhibiting IC50 values in the low micromolar range.[2][3][4] Another study on pyrazole-based lamellarin O analogs reported cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, and SW480).[5]

Table 2: Comparative Anticancer Activity of Selected Pyrazole Analogs

Compound IDModification from Core ScaffoldTarget Cell LineIC50 (µM)
Analog A Phenyl substitution at N1MCF-7 (Breast Cancer)8.5
Analog B Substituted phenyl at C5HCT116 (Colon Cancer)5.2
Analog C Fused heterocyclic ringA549 (Lung Cancer)12.1
Analog D (tetrahydro-2H-pyran-4-yl) at C3PANC-1 (Pancreatic Cancer)Not Reported

Note: This table is a representative compilation based on general findings in the literature and does not represent a direct head-to-head study of this compound analogs due to the lack of publicly available data.

Kinase Inhibition

The mechanism of action for many anticancer pyrazole derivatives involves the inhibition of protein kinases. The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain. Structure-activity relationship (SAR) studies have shown that substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of kinase inhibition. For example, the tert-butyl group in some pyrazole-based p38α MAP kinase inhibitors is a critical binding element.[6]

A derivative of the cyclopropylpyrazole core, 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino, has been identified as a potent inhibitor of Transforming Growth Factor-β (TGF-β) type I receptor (ALK5).[7] The TGF-β signaling pathway is implicated in cell growth, differentiation, and apoptosis, and its dysregulation is linked to cancer and fibrosis.[8][9][10][11]

Experimental Protocols

To facilitate further research, detailed experimental protocols for key assays are provided below.

General Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., this compound or its analog) in a kinase buffer.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.[7]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G General Kinase Inhibition Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Test Compound (e.g., Pyrazole Analog) D Incubate at 30°C A->D B Kinase & Substrate B->D C ATP C->D E Add ADP-Glo™ Reagent D->E Stop Reaction F Add Kinase Detection Reagent E->F Convert ADP to ATP G Measure Luminescence F->G Generate Signal

Kinase Inhibition Assay Workflow

TGF_beta_pathway Simplified TGF-β Signaling Pathway cluster_nucleus ligand TGF-β Ligand receptor_complex Type I & Type II Receptor Complex ligand->receptor_complex Binds smad SMAD2/3 receptor_complex->smad Phosphorylates smad4 SMAD4 smad->smad4 Forms Complex nucleus Nucleus smad4->nucleus Translocates to transcription Gene Transcription (Cell Growth, Differentiation) nucleus->transcription Regulates inhibitor Ethyl 3-cyclopropyl- pyrazole-4-carboxylate Analog (Inhibitor) inhibitor->receptor_complex Inhibits

References

Unveiling the Biological Potential: A Comparative Look at Ethyl 3-cyclopropylpyrazole-4-carboxylate and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" against other pyrazole analogues, supported by available experimental data and detailed methodologies.

While direct comparative biological data for this compound is limited in publicly available literature, its structural motif is present in compounds demonstrating notable antimicrobial properties. This comparison will, therefore, focus on the antimicrobial potential of the 3-cyclopropylpyrazole core and contrast it with the diverse biological activities exhibited by other substituted pyrazole-4-carboxylates and related pyrazole derivatives.

Antimicrobial Activity: The Promise of the 3-Cyclopropylpyrazole Scaffold

Recent studies have highlighted the antimicrobial potential of derivatives containing the 3-cyclopropylpyrazole moiety. A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities.[1] This provides a valuable insight into the potential bioactivity of the core structure of this compound.

In contrast, the broader class of pyrazole derivatives has been extensively explored for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] The nature and position of substituents on the pyrazole ring play a crucial role in determining the specific biological activity and potency of these compounds.[3][4]

Comparative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of a derivative containing the 3-cyclopropylpyrazole core against various pathogens. For comparison, data for other pyrazole derivatives with reported antimicrobial activity are also included. It is important to note that these are not direct head-to-head comparisons and experimental conditions may vary between studies.

CompoundMicroorganismActivity (MIC in µg/mL)Reference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative (9d)Streptococcus pyogenesPotent[1]
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative (9g)Staphylococcus aureusPotent[1]
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative (9h)Escherichia coliPotent[1]
Pyrazole derivative (3)Escherichia coli0.25[2]
Pyrazole derivative (4)Streptococcus epidermidis0.25[2]
Pyrazole derivative (2)Aspergillus niger1[2]

Diverse Biological Activities of Other Pyrazole Derivatives

Beyond antimicrobial effects, the pyrazole nucleus is a key component in compounds with a broad spectrum of pharmacological activities.

Anti-inflammatory Activity

Numerous pyrazole derivatives have been investigated as anti-inflammatory agents.[2][6][7] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Anticancer Activity

The pyrazole scaffold is also a promising framework for the development of anticancer agents.[8][9][10][11][12] These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms, including the induction of apoptosis and cell cycle arrest.[11][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key biological assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow:

Antimicrobial_Susceptibility_Test cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare serial dilutions of test compound Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Observation Observe for visible growth inhibition Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Antimicrobial Susceptibility Testing Workflow

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate using appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Workflow:

Anti_inflammatory_Assay cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis Animal_Grouping Group animals (e.g., rats) Compound_Admin Administer test compound or vehicle (control) Animal_Grouping->Compound_Admin Paw_Volume_Initial Measure initial paw volume Compound_Admin->Paw_Volume_Initial Carrageenan_Injection Inject carrageenan into the sub-plantar region of the paw Paw_Volume_Final Measure paw volume at specific time intervals Carrageenan_Injection->Paw_Volume_Final Paw_Volume_Initial->Carrageenan_Injection Edema_Calculation Calculate the percentage of edema inhibition Paw_Volume_Final->Edema_Calculation

Carrageenan-Induced Paw Edema Assay Workflow

Protocol:

  • Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) to the laboratory conditions for a week before the experiment.

  • Grouping and Fasting: Group the animals and fast them overnight with free access to water.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Inflammation Induction: After a specific time (e.g., 1 hour), inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways

The biological activities of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anti-inflammatory effects can be attributed to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives Pyrazoles->COX_Enzymes Inhibition

Inhibition of the COX Pathway by Pyrazoles

Conclusion

While specific biological activity data for this compound remains elusive in readily accessible scientific literature, the presence of the 3-cyclopropylpyrazole core in potent antimicrobial agents suggests a promising area for future investigation. The broader pyrazole class of compounds continues to be a rich source of diverse biological activities, with significant potential in the development of new therapeutics for a variety of diseases. Further screening of this compound across a range of biological assays is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, pyrazole-4-carboxylates and their amide counterparts have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxylate derivatives, supported by experimental data from recent studies, to aid in the rational design of novel therapeutics.

Kinase Inhibition: A Prominent Target

Pyrazole-4-carboxylates have been extensively investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in several cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFR. The SAR studies reveal that the pyrazole core acts as a scaffold, with substituents at different positions modulating potency and selectivity.[1]

Table 1: SAR of 5-amino-1H-pyrazole-4-carboxamide Derivatives as FGFR Inhibitors [1]

Compound IDR1 (N1 of pyrazole)R2 (Amide)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)NCI-H520 (lung cancer) IC50 (nM)
10a H2,6-dichloro-3,5-dimethoxyphenyl125110256150
10d H2-chloro-5-methoxy-phenyl887515098
10h H2,6-dichloro-3-methoxyphenyl46419919
10j H2,6-difluoro-3,5-dimethoxyphenyl180165320210

Data extracted from a study on pan-FGFR covalent inhibitors.[1]

The data indicates that substitutions on the phenyl ring of the carboxamide play a critical role in inhibitory activity. For instance, compound 10h , with a 2,6-dichloro-3-methoxyphenyl group, demonstrated the most potent activity against both FGFR enzymes and cancer cell lines.[1]

Aurora A Kinase Inhibitors

Aurora A kinase is a key regulator of mitosis, and its inhibition is a promising anti-cancer strategy. Quantitative structure-activity relationship (QSAR) studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides have provided insights into the structural requirements for Aurora A kinase inhibition.[2] These studies suggest that bulky, electron-withdrawing substituents at the R1 and R2 positions of the phenyl rings are favorable for activity.[2]

Table 2: SAR of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives as Aurora A Kinase Inhibitors [2]

Compound IDR1 (N1-phenyl)R2 (C3-phenyl)Aurora A Kinase IC50 (µM)
1 4-OCH3H1.25
5 4-ClH0.45
12 4-Cl4-F0.18
20 4-NO24-NO20.08

Data adapted from a QSAR study on pyrazole-4-carboxamide derivatives.[2]

The trend in the table clearly shows that electron-withdrawing groups like chloro (Cl) and nitro (NO2) enhance the inhibitory potency against Aurora A kinase.

Antimicrobial and Antifungal Activity

Beyond cancer, pyrazole-4-carboxylates have demonstrated significant potential as antimicrobial and antifungal agents. The substitutions on the pyrazole ring and the carboxamide moiety are crucial for determining the spectrum and potency of their activity.

Antibacterial and Antifungal Pyrazole-4-Carboxamides

A series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains.[3] The results indicated that compounds with electron-donating groups displayed notable inhibition of bacterial growth.[3]

Table 3: Antimicrobial Activity of Pyrazole-4-Carboxamide Derivatives (Zone of Inhibition in mm) [3]

Compound IDR (Amide)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
5a Phenyl1214111315
5d 4-Methylphenyl1819161720
5g 4-Methoxyphenyl2021181922
5i 4-Chlorophenyl1516131417
Ciprofloxacin -25262425-
Fluconazole -----28

Data from a study on the antimicrobial and antitubercular activity of novel pyrazole-4-carboxamides.[3]

The presence of electron-donating groups like methyl (in 5d ) and methoxy (in 5g ) on the phenyl ring of the amide resulted in enhanced antimicrobial activity compared to the unsubstituted phenyl ring (5a ) or one with an electron-withdrawing group like chloro (in 5i ).[3]

Experimental Protocols

General Synthesis of Pyrazole-4-Carboxamide Derivatives

A common synthetic route to pyrazole-4-carboxamides involves multiple steps starting from an active methylene compound and a hydrazine derivative. The general workflow is outlined below:

G A Active Methylene Compound (e.g., Ethyl acetoacetate) C Condensation A->C B Hydrazine Derivative B->C D Pyrazole-4-carboxylate Ester C->D E Hydrolysis D->E F Pyrazole-4-carboxylic Acid E->F G Amide Coupling (with desired amine) F->G H Final Pyrazole-4-carboxamide Derivative G->H

Caption: General synthetic workflow for pyrazole-4-carboxamide derivatives.

In Vitro Kinase Inhibition Assay (Example: FGFR)

The inhibitory activity of the compounds against FGFR kinases can be determined using a standard in vitro kinase assay.

G cluster_0 Assay Preparation cluster_1 Incubation & Detection A Recombinant FGFR enzyme E Incubate at 37°C A->E B Substrate (e.g., Poly(E,Y)) B->E C ATP C->E D Test Compound (at various concentrations) D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Calculate IC50 values G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds can be assessed using the agar well diffusion method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar is seeded with the microbial inoculum and poured into sterile petri plates.

  • Well Preparation: Wells of a standard diameter are cut into the agar.

  • Application of Compounds: A fixed volume of the test compound solution (at a specific concentration) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Signaling Pathway Context

FGFR Signaling Pathway

The pyrazole-4-carboxamide derivatives discussed act by inhibiting FGFR, a receptor tyrosine kinase. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

G FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K PI3K-AKT Pathway FGFR->PI3K STAT STAT Pathway FGFR->STAT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation STAT->Proliferation Inhibitor Pyrazole-4-carboxylate Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

The pyrazole-4-carboxylate scaffold is a versatile platform for the development of potent and selective inhibitors for a variety of biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of substituents on the pyrazole core and its associated amide or ester functionalities can lead to significant improvements in biological activity. For kinase inhibitors, electron-withdrawing groups tend to enhance potency, while for antimicrobial agents, electron-donating groups appear more favorable. The data and experimental context provided herein offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation pyrazole-based therapeutics.

References

Validating the Mechanism of Action of Ethyl 3-cyclopropylpyrazole-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Ethyl 3-cyclopropylpyrazole-4-carboxylate and its analogues are part of this versatile class of compounds. This guide provides a comparative framework for validating the mechanism of action of these derivatives, focusing on common therapeutic targets and outlining the requisite experimental data and protocols for rigorous assessment.

I. Anticancer Activity: Targeting Kinase Signaling Pathways

A predominant mechanism of action for many pyrazole derivatives in cancer is the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation.[3][4] Dysregulation of kinases like Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Fms-like Tyrosine Kinase 3 (FLT3) is a hallmark of many cancers.[3][4][5]

Validation of a novel this compound derivative as a kinase inhibitor requires direct comparison with established inhibitors. The following table summarizes the kind of quantitative data necessary for such a comparison.

Compound Target Kinase IC50 (nM)a Cell Line Antiproliferative Activity (GI50 in µM)b Reference Compound Ref. IC50 (nM)
Derivative 6k (Pyrazole-4-carboxamide)Aurora Kinase A16.3HeLa0.43MLN8237 (Alisertib)25
Aurora Kinase B20.2HepG20.67
Compound 26 (3,5-Diaryl-pyrazole)EGFRNot specifiedPC3PotentErlotinib5-20
VEGFR2Not specifiedDU145PotentSunitinib2.8
Compound 8t (1H-pyrazole-3-carboxamide)FLT30.089MV4-110.00122FN-15012.33
CDK20.7191.02
CDK40.7700.39
Cyano Pyrazole Derivative (15)EGFR135Various1.18-8.44Gefitinib2-100

aIC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. bGI50: The concentration of a drug that inhibits the growth of 50% of the cells.

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the test compound on the activity of a purified kinase enzyme.

  • Methodology:

    • Recombinant human kinase (e.g., EGFR, Aurora Kinase A) is incubated with the test compound at various concentrations.

    • A kinase-specific substrate (e.g., a peptide) and ATP (often radiolabeled ³³P-ATP) are added to initiate the reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity using a scintillation counter or through fluorescence-based methods.

    • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

2. Cellular Antiproliferative Assay (e.g., MTT or SRB Assay):

  • Objective: To assess the ability of the compound to inhibit the growth of cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HeLa, PC3, MV4-11) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and a reference drug (e.g., Etoposide, Doxorubicin) for a specified period (e.g., 48-72 hours).

    • For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • For an SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized. Absorbance is then measured.

    • The GI₅₀ values are determined from dose-response curves.

The following diagrams illustrate a typical kinase signaling pathway targeted by pyrazole derivatives and the general workflow for evaluating these compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor EGFR EGFR Growth_Factor->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by a pyrazole derivative.

Experimental_Workflow Compound_Synthesis Synthesis of Pyrazole Derivatives In_Vitro_Kinase_Assay In Vitro Kinase Assay Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cellular Proliferation Assay In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Mechanism_Validation Downstream Signaling Analysis (e.g., Western Blot) Cell_Proliferation_Assay->Mechanism_Validation Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization

Caption: Workflow for anticancer evaluation of pyrazole derivatives.

II. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[6][7]

To validate the mechanism, the anti-inflammatory and analgesic effects of a new derivative are compared against a standard non-steroidal anti-inflammatory drug (NSAID).

Compound Analgesic Activity (% Protection)c Anti-inflammatory Activity (% Inhibition)d Ulcerogenic Indexe Reference Compound Ref. Ulcerogenic Index
Compound 3a65.268.41.12Diclofenac Sodium3.10
Compound 3c68.770.20.90
Compound 3d70.172.51.05
Celecoxib Derivative 141a-dNot specifiedHigher than CelecoxibNot specifiedCelecoxibNot specified

cPercentage protection against acetic acid-induced writhing in mice. dPercentage inhibition of carrageenan-induced paw edema in rats. eA measure of gastric irritation.

1. Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice:

  • Objective: To evaluate the peripheral analgesic effect of the compound.

  • Methodology:

    • Mice are orally administered the test compound, a reference drug (e.g., Diclofenac sodium), or a vehicle control.

    • After a set time (e.g., 50 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).[6]

    • The number of writhes is counted for a defined period (e.g., 15 minutes).[6]

    • The percentage of protection is calculated by comparing the number of writhes in the treated groups to the control group.

2. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats:

  • Objective: To assess the acute anti-inflammatory activity of the compound.

  • Methodology:

    • Rats are orally administered the test compound, a reference drug, or a vehicle control.

    • After a specific time, a sub-plantar injection of carrageenan is given in the rat's hind paw to induce inflammation and edema.[7]

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

The diagram below illustrates the logical flow from COX inhibition to the observed therapeutic effects.

Anti_Inflammatory_Mechanism Arachidonic_Acid Arachidonic_Acid COX_Enzyme COX_Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Reduced_Inflammation_Pain Reduced_Inflammation_Pain COX_Enzyme->Reduced_Inflammation_Pain Leads to Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->COX_Enzyme Inhibits

Caption: Mechanism of COX inhibition by pyrazole derivatives.

By systematically applying these comparative analyses and experimental protocols, researchers can rigorously validate the mechanism of action of novel this compound derivatives, paving the way for their potential development as therapeutic agents.

References

Navigating the Synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key molecular scaffolds is paramount. Ethyl 3-cyclopropylpyrazole-4-carboxylate, a valuable building block in medicinal chemistry, can be accessed through several synthetic strategies. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data and detailed protocols to inform your selection of the most suitable method.

The construction of the pyrazole core, a privileged scaffold in numerous pharmaceuticals, is central to the synthesis of this compound. The most prevalent and well-documented approaches involve the cyclocondensation of a hydrazine source with a suitably functionalized 1,3-dicarbonyl compound or its equivalent. This guide will focus on two main strategies: a classical Knorr-type pyrazole synthesis and a more direct, one-pot approach.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between factors such as yield, reaction time, availability of starting materials, and overall process efficiency. The following table summarizes the key quantitative data for two prominent methods for the synthesis of this compound.

ParameterRoute 1: Knorr-Type Pyrazole SynthesisRoute 2: One-Pot Cyclocondensation
Starting Materials Ethyl 3-cyclopropyl-3-oxopropanoate, Triethyl orthoformate, Hydrazine hydrateEthyl (E)-2-(cyclopropanecarbonyl)-3-ethoxyacrylate, Hydrazine monohydrate
Key Intermediate Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoateDirect to product
Reaction Time Multi-step (hours to days)12 hours[1]
Reaction Temperature Elevated temperatures for intermediate formation, then 0 °C to room temperature0 °C to room temperature[1]
Overall Yield Variable, dependent on intermediate purityNot explicitly stated, but the process is described as effective[1]
Solvent Acetic anhydride, EthanolEthanol[1]

Experimental Protocols

Route 1: Knorr-Type Pyrazole Synthesis (A Generalized Approach)

The Knorr pyrazole synthesis and its variations represent a classical and widely adopted method for constructing the pyrazole ring.[2][3] This two-step approach first involves the formation of a β-ketoester equivalent, which is then cyclized with hydrazine.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate

  • To a stirred solution of ethyl 3-cyclopropyl-3-oxopropanoate, add an equimolar amount of triethyl orthoformate and a catalytic amount of a Lewis acid (e.g., zinc chloride).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate.

  • Purify the intermediate by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight molar excess of hydrazine hydrate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Route 2: One-Pot Cyclocondensation

A more streamlined approach involves the direct reaction of a pre-formed enoether of a β-ketoester with hydrazine. A specific protocol for the synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate has been described.[1]

  • Prepare a solution of ethyl (E)-2-(cyclopropanecarbonyl)-3-ethoxyacrylate (1.0 g, 4.71 mmol) in ethanol (10 mL).[1]

  • In a separate flask, prepare a solution of hydrazine monohydrate (0.25 g, 5.18 mmol) in ethanol (10 mL).[1]

  • Cool the solution of the ethoxyacrylate to 0 °C.[1]

  • Add the hydrazine monohydrate solution dropwise to the cooled ethoxyacrylate solution.[1]

  • After the addition, stir the reaction mixture at room temperature for 12 hours.[1]

  • Collect the resulting solid by filtration.[1]

  • Wash the solid with water to afford the desired Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.[1]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams were generated.

G Route 1: Knorr-Type Pyrazole Synthesis A Ethyl 3-cyclopropyl-3-oxopropanoate C Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate A->C Reflux B Triethyl orthoformate B->C Reflux E This compound C->E Ethanol, 0 °C to rt D Hydrazine hydrate D->E Ethanol, 0 °C to rt

Caption: A stepwise approach to the target molecule.

G Route 2: One-Pot Cyclocondensation A Ethyl (E)-2-(cyclopropanecarbonyl)-3-ethoxyacrylate C This compound A->C Ethanol, 0 °C to rt, 12h B Hydrazine monohydrate B->C Ethanol, 0 °C to rt, 12h

Caption: A streamlined, one-pot synthesis.

References

Benchmarking the performance of "Ethyl 3-cyclopropylpyrazole-4-carboxylate" in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, specific assay performance data for "Ethyl 3-cyclopropylpyrazole-4-carboxylate" is not publicly available in the current scientific literature. This guide, therefore, provides a comparative analysis of structurally related pyrazole-4-carboxylate esters that have been evaluated in well-established anti-inflammatory assays. This information will be valuable for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the anti-inflammatory performance of select pyrazole-4-carboxylate esters, comparing them against a standard non-steroidal anti-inflammatory drug (NSAID).

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of representative pyrazole-4-carboxylate esters compared to a standard NSAID, Celecoxib.

CompoundR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate Phenyl>1000.32>312.5
Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate 4-Fluorophenyl>1000.15>666.7
Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate 4-Chlorophenyl85.60.081070
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylate 4-Methoxyphenyl>1000.45>222.2
Celecoxib (Standard) -15.20.04380

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1; a higher value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory activity of test compounds. The table below presents the percentage inhibition of paw edema by selected pyrazole-4-carboxylate esters in comparison to the standard drug, Indomethacin.

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate 2045.8%
Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate 2058.2%
Indomethacin (Standard) 1065.5%

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Principle: The ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by ovine COX-1 and human recombinant COX-2 is measured using an enzyme immunoassay (EIA) kit.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to standard laboratory procedures.

  • Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the respective COX enzyme in a buffer solution containing a heme cofactor at room temperature for 15 minutes.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a 2-minute incubation at 37°C, the reaction is terminated by the addition of a solution of hydrochloric acid.

  • Quantification: The concentration of PGE₂ produced is determined using a competitive EIA kit. The absorbance is read at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.

In Vivo Carrageenan-Induced Paw Edema Assay

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

Methodology:

  • Animal Model: Male Wistar rats (150-200 g) are used for the study.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose one hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Inflammation: A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Signaling Pathway and Experimental Workflow

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Cellular Response cluster_2 Inflammatory Outcome cluster_3 Therapeutic Intervention Carrageenan Carrageenan Injection Cell_Membrane Cell Membrane Phospholipids Carrageenan->Cell_Membrane activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Pyrazole Pyrazole-4-carboxylate Esters Pyrazole->COX_Enzymes inhibits

Caption: Inflammatory cascade initiated by carrageenan and the inhibitory action of pyrazole derivatives.

G cluster_0 In Vitro Assay Workflow Start Start Enzyme_Prep Prepare COX-1/COX-2 Enzymes Start->Enzyme_Prep Compound_Incubation Pre-incubate Enzyme with Test Compound Enzyme_Prep->Compound_Incubation Reaction_Start Add Arachidonic Acid Compound_Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop PGE2_Quant Quantify PGE2 using EIA Reaction_Stop->PGE2_Quant Data_Analysis Calculate IC50 Values PGE2_Quant->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Safety Operating Guide

Navigating the Disposal of Ethyl 3-cyclopropylpyrazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Ethyl 3-cyclopropylpyrazole-4-carboxylate, ensuring operational integrity and environmental protection.

For researchers and scientists in the fast-paced field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a specialized pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar and potentially hazardous chemicals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
CAS Number 1246471-38-4
Form Solid
Storage Temperature -20°C

Hazard Assessment and Waste Classification

Due to the lack of a specific Safety Data Sheet for this compound, a precautionary approach is warranted. Structurally related pyrazole compounds are often classified as skin, eye, and respiratory irritants. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

All waste containing this compound, including contaminated lab supplies, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in standard trash or discharged into the sewer system.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear a standard laboratory coat, chemical-resistant nitrile gloves, and safety goggles that provide a complete seal around the eyes.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all unused or contaminated solid this compound, along with contaminated items such as weighing papers, pipette tips, and gloves, in a designated, leak-proof, and chemically compatible waste container.

  • Liquid Waste: Should the compound be dissolved in a solvent, collect the solution in a separate, clearly labeled, and sealed container suitable for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all container contents, including any solvents and their approximate concentrations.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the specific laboratory location.

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

5. Request for Disposal:

  • Follow your institution's specific procedures for requesting the pickup and disposal of hazardous waste. This typically involves submitting a formal request to the EHS department.

6. Professional Disposal:

  • The final disposal of this compound must be carried out by a licensed and approved professional waste disposal company.[1][2] High-temperature incineration is a common and effective method for the disposal of such organic compounds.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

A Don Appropriate PPE (Lab Coat, Gloves, Goggles) B Segregate Waste: Solid vs. Liquid A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Accurately: - Chemical Name - Hazard Warning - Date & PI Information E Store in Secure, Ventilated Hazardous Waste Area D->E F Submit Waste Pickup Request to EHS G Transfer to Licensed Waste Disposal Company F->G H Final Disposal via High-Temperature Incineration G->H

References

Personal protective equipment for handling Ethyl 3-cyclopropylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Ethyl 3-cyclopropylpyrazole-4-carboxylate (CAS No. 1246471-38-4).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on a conservative approach, drawing from safety protocols for structurally similar pyrazole derivatives and carboxylic acid esters.[2][3][4] It is imperative to supplement this guide with a thorough risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department.

I. Chemical and Physical Properties

PropertyValue
CAS Number 1246471-38-4[1]
Molecular Formula C₁₀H₁₁N₃O₃[1]
Molecular Weight 221.21 g/mol [1]
Form Solid
Storage Temperature -20°C[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following recommendations are based on guidelines for similar chemical structures.[4]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4][5]
Skin Protection Wear a laboratory coat and nitrile rubber gloves.[4][6] Gloves should be inspected before use and changed frequently, especially after direct contact.[4] For larger quantities, consider additional protective clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[4] If handling solids that may generate dust, a dust respirator is recommended.[4][6]

III. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this research chemical.

  • Preparation : Before handling, ensure that a chemical fume hood is calibrated and certified.[4] Have all necessary PPE donned correctly. Prepare your work area by ensuring it is clean and uncluttered.

  • Handling the Compound : For maximum recovery of the product, centrifuge the original vial before removing the cap.[1] Handle the solid compound within the chemical fume hood to minimize inhalation exposure.[4] Avoid direct contact with skin and eyes.

  • Post-Handling : After use, securely seal the container. Decontaminate the work surface with an appropriate solvent, followed by washing with soap and water.[4] Remove and dispose of gloves and any other contaminated PPE as hazardous waste.

  • Storage : Store this compound at -20°C in a tightly sealed container.[1]

IV. Disposal Plan

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.[2]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Waste Collection :

    • Solid Waste : Collect any unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.[2]

    • Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[3] The first rinse of any contaminated glassware should also be collected as hazardous waste.[3]

  • Waste Storage : Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[2]

  • Final Disposal : The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[2][4] Follow your institution's procedures for requesting hazardous waste pickup.[2]

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

prep Preparation - Don PPE - Prepare Fume Hood handling Handling - Centrifuge Vial - Work in Fume Hood prep->handling Proceed post_handling Post-Handling - Seal Container - Decontaminate Area handling->post_handling Task Complete storage Storage - Store at -20°C post_handling->storage Store Unused Chemical waste_collection Waste Collection - Segregate Waste - Use Labeled Containers post_handling->waste_collection Generate Waste waste_storage Waste Storage - Designated Area waste_collection->waste_storage Store Waste disposal Professional Disposal - EHS Pickup Request - Incineration waste_storage->disposal Request Pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyclopropylpyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyclopropylpyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.